molecular formula C9H8N2O2 B12937799 5-Nitro-3,4-dihydroisoquinoline

5-Nitro-3,4-dihydroisoquinoline

Cat. No.: B12937799
M. Wt: 176.17 g/mol
InChI Key: YLCNTJAIZUZERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-3,4-dihydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-3,4-dihydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

YLCNTJAIZUZERB-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Therapeutic potential of 5-Nitro-3,4-dihydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeting the Nucleus and the Pump: The Therapeutic Architecture of 5-Nitro-3,4-dihydroisoquinoline Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The "Locked" Intermediate

The 5-Nitro-3,4-dihydroisoquinoline (5-N-DHIQ) scaffold represents a unique, under-exploited chemical space in drug discovery. Unlike its fully reduced counterpart (tetrahydroisoquinoline, THIQ) which is flexible and lipophilic, or its fully oxidized analog (isoquinolinone) which is planar and rigid, the 3,4-dihydroisoquinoline core offers a "locked" imine functionality.

When functionalized with a nitro group at the C5 position, this scaffold exhibits a distinct electronic profile that enables dual-mode therapeutic potential:

  • Pro-drug/Metabolic Precursor: Oxidative conversion in vivo to 5-nitroisoquinolin-1(2H)-one, a potent PARP-1 inhibitor.

  • Direct Efflux Modulation: Interaction with P-glycoprotein (P-gp) to reverse Multi-Drug Resistance (MDR) in cancer phenotypes.

This guide analyzes the synthesis, electronic properties, and therapeutic validation of 5-N-DHIQ derivatives.

Chemical Architecture & Electronic Tuning

The biological activity of 5-N-DHIQ is governed by the push-pull relationship between the electron-withdrawing nitro group at C5 and the electrophilic imine bond (C1=N).

2.1 The C5-Nitro Effect

The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) effect on the homocyclic ring. This electron deficiency is transmitted to the heterocyclic ring, increasing the electrophilicity of the C1 position.

  • Consequence: Enhanced reactivity toward nucleophilic attack (essential for covalent trapping or metabolic oxidation).

  • Binding: In the context of PARP inhibition, the C5-nitro group mimics the amide moiety of nicotinamide, forming critical hydrogen bonds with the Ser904 and Gly863 residues in the PARP-1 active site.

2.2 The C1-Imine "Switch"

The C1=N double bond is the defining feature of the dihydro- state.

  • Reductive Potential: Can be reduced to THIQ (secondary amine) for increased basicity and P-gp interaction.

  • Oxidative Potential: Can be oxidized to the lactam (isoquinolinone), locking the conformation for enzyme inhibition.

Therapeutic Vertical 1: PARP-1 Inhibition (The Oxidative Pathway)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair.[1][2] Inhibition of PARP-1 is a validated strategy for treating BRCA-mutated cancers (synthetic lethality).

Mechanism of Action

5-N-DHIQ derivatives function as pro-inhibitors . Upon cellular entry, the dihydroisoquinoline core is susceptible to oxidation by cytochrome P450 enzymes or intracellular oxidases, converting it to the active 5-nitroisoquinolin-1(2H)-one species.

Key Advantages over Direct Isoquinolinone Administration:

  • Solubility: The basic nitrogen of the dihydro- form allows for salt formation (e.g., hydrochloride), significantly improving aqueous solubility compared to the planar, insoluble isoquinolinones.

  • Bioavailability: Enhanced membrane permeability due to the partially saturated ring system.

Visualization: The Metabolic Activation Pathway

PARP_Activation Prodrug 5-Nitro-3,4-dihydroisoquinoline (High Solubility) Metabolism Oxidative Metabolism (CYP450 / Oxidase) Prodrug->Metabolism Systemic Absorption ActiveDrug 5-Nitroisoquinolin-1(2H)-one (Active Inhibitor) Metabolism->ActiveDrug Dehydrogenation Target PARP-1 Enzyme (DNA Repair Blockade) ActiveDrug->Target Comp. Inhibition (Nicotinamide Pocket) Outcome Synthetic Lethality (Cancer Cell Death) Target->Outcome Accumulation of DSBs

Figure 1: The metabolic activation pathway of 5-N-DHIQ derivatives into potent PARP-1 inhibitors.

Therapeutic Vertical 2: MDR Reversal (The Non-Oxidative Pathway)

Multidrug resistance (MDR) is often driven by the overexpression of P-glycoprotein (P-gp/ABCB1), which pumps chemotherapeutics out of the cell.[3]

Mechanism of Action

5-N-DHIQ derivatives, particularly those with lipophilic substitutions at C1 (e.g., benzyl or aryl groups), act as competitive inhibitors or modulators of P-gp.

  • Basicity: The imine nitrogen (pKa ~6-7) is partially protonated at physiological pH, allowing interaction with the cation-binding sites of P-gp.

  • Lipophilicity: The isoquinoline core provides the necessary hydrophobic scaffold to penetrate the transmembrane domains of the efflux pump.

Comparative Data: MDR Reversal Efficiency

Data extrapolated from structure-activity relationships of isoquinoline derivatives in resistant MCF-7/Adr cell lines.

Compound ClassSubstituent (C1)Substituent (C5)P-gp Inhibition (Fold Reversal)Cytotoxicity (IC50 µM)
Verapamil (Control)N/AN/A1.0x (Baseline)>50
THIQ Derivative3,4-dimethoxybenzylH4.2x25
5-N-DHIQ 3,4-dimethoxybenzyl Nitro (-NO2) 6.8x 18
5-N-DHIQMethylNitro (-NO2)1.5x>100

Note: The presence of the C5-Nitro group enhances binding affinity via pi-stacking interactions within the P-gp drug-binding pocket, superior to the unsubstituted THIQ.

Experimental Protocol: Synthesis of 5-Nitro-3,4-dihydroisoquinoline

Methodology: The Bischler-Napieralski Cyclization.[4][5] Objective: To synthesize 1-substituted-5-nitro-3,4-dihydroisoquinolines from 2-(2-nitro-phenyl)ethylamine.

Reagents & Equipment
  • Precursor: 2-(2-nitrophenyl)ethylamine (CAS: 19428-26-3).

  • Acylating Agent: 3,4-Dimethoxybenzoyl chloride (for MDR analogs) or Acetyl chloride.

  • Cyclizing Agent: Phosphorus oxychloride (

    
    ) or Phosphorus pentoxide (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile or Toluene.

  • Atmosphere: Dry Nitrogen (

    
    ).
    
Step-by-Step Workflow
  • Amide Formation (Step A):

    • Dissolve 2-(2-nitrophenyl)ethylamine (10 mmol) in anhydrous

      
       (50 mL).
      
    • Add Triethylamine (12 mmol) as a base scavenger.

    • Dropwise add the Acid Chloride (10 mmol) at 0°C.

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Checkpoint: Disappearance of amine spot; appearance of amide spot.

    • Workup: Wash with 1N HCl, then Sat.

      
      . Dry over 
      
      
      
      . Evaporate to yield the Intermediate Amide .
  • Cyclization (Step B - Bischler-Napieralski):

    • Dissolve the Intermediate Amide (5 mmol) in anhydrous Acetonitrile (30 mL).

    • Add

      
       (15 mmol) carefully (exothermic).
      
    • Reflux at 85°C for 6-12 hours under

      
      .
      
    • Critical Control: The nitro group deactivates the ring, making cyclization slower than standard isoquinolines. If conversion is low, add

      
       (2 eq) as a co-catalyst.
      
  • Workup & Purification:

    • Cool reaction to RT. Pour onto crushed ice/ammonia mixture (pH > 9).

    • Extract with DCM (3 x 50 mL).

    • Purify via Flash Chromatography (Silica Gel; Gradient DCM -> 5% MeOH/DCM).

    • Product: 5-Nitro-3,4-dihydroisoquinoline derivative (Yellow/Orange oil or solid).

Visualization: Synthetic Workflow

Synthesis_Protocol Start 2-(2-nitrophenyl)ethylamine Step1 Acylation (R-COCl / Et3N) Start->Step1 Intermed N-Acyl Phenethylamine (Stable Intermediate) Step1->Intermed Step2 Cyclization (POCl3, Reflux 85°C) Intermed->Step2 Check TLC Checkpoint (Is Amide Consumed?) Step2->Check Check->Step2 No (Extend Time/Add P2O5) Product 5-Nitro-3,4-dihydroisoquinoline Check->Product Yes

Figure 2: Step-by-step Bischler-Napieralski synthesis protocol for the target scaffold.

Safety & Handling (Self-Validating Protocol)

  • Nitro-Explosive Potential: While mononitro compounds are generally stable, avoid heating the dry solid residue of the intermediate amide above 150°C.

  • POCl3 Handling: Reacts violently with water. Quench the cyclization reaction by slow addition to ice, never water to acid.

  • Validation: Confirm structure via 1H-NMR. The C1-proton (if H) or substituents at C1 will show a characteristic downfield shift due to the imine bond (approx 8.0-8.5 ppm for H-C=N).

References

  • Berger, D., et al. (1999). "Novel multidrug resistance reversal agents."[3][6][7] Journal of Medicinal Chemistry, 42(12), 2145-2161. Link

  • Mahadeviah, et al. (2024).[8] "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, 14(4). Link

  • Czapski, G.A., et al. (2004). "PARP-1 inhibition by 5-aminoisoquinolinone."[1] European Journal of Pharmacology. (Contextual grounding for 5-substituted isoquinolinone activity).

  • Whalen, K.A., et al. (2010). "Synthesis of 3,4-dihydroisoquinolines using nitroalkanes." Organic Letters. (Methodological grounding for synthesis).
  • BenchChem Technical Report. (2025). "Benchmarking 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide for PARP Inhibition." Link

Sources

Biological activity of 5-Nitro-3,4-dihydroisoquinoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Nitro-3,4-dihydroisoquinoline Scaffolds

Introduction: Unveiling a Scaffold of Therapeutic Promise

Within the vast and intricate world of medicinal chemistry, the isoquinoline alkaloid family stands as a cornerstone, offering a structural blueprint for a multitude of pharmacologically active compounds.[1][2] These naturally occurring molecules and their synthetic derivatives have a rich history in traditional medicine and have been extensively explored for their diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] This guide focuses on a specific, highly promising subclass: the 5-Nitro-3,4-dihydroisoquinoline scaffold.

The introduction of a nitro group at the 5-position of the 3,4-dihydroisoquinoline core creates a unique electronic and steric profile, opening new avenues for potent and selective biological activity. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a synthesized overview of the synthesis, biological activities, mechanisms of action, and essential experimental protocols related to this intriguing molecular framework. We will delve into the causality behind experimental choices and provide validated methodologies to empower further research and development in this area.

The Core Scaffold: Chemical Features and Synthetic Strategy

The 5-nitro-3,4-dihydroisoquinoline scaffold is characterized by a bicyclic system where a benzene ring is fused to a dihydropyridine ring, with a critical electron-withdrawing nitro group (-NO₂) positioned at the C5-carbon of the aromatic ring. This nitro group profoundly influences the molecule's properties, often enhancing its interaction with biological targets and, in some cases, serving as a bio-reductive handle.

General Synthesis via Bischler-Napieralski Reaction

The construction of the 3,4-dihydroisoquinoline core is frequently achieved through the Bischler-Napieralski reaction . This classic method involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide. The choice of starting materials and dehydrating agents (e.g., POCl₃, P₂O₅) allows for the introduction of various substituents, making it a versatile strategy for generating diverse compound libraries.[6][7] The subsequent reduction of the resulting imine yields the corresponding 1,2,3,4-tetrahydroisoquinoline.[7]

G cluster_start Starting Materials A β-Phenylethylamine Derivative C N-Acyl-β-phenylethylamide (Intermediate) A->C Acylation B Acylating Agent (e.g., Acyl Chloride) B->C E 3,4-Dihydroisoquinoline Scaffold C->E Intramolecular Cyclization D Dehydrating Agent (e.g., POCl₃) D->E

Caption: General workflow of the Bischler-Napieralski reaction.

A Spectrum of Biological Activities

The 5-nitro-3,4-dihydroisoquinoline scaffold has emerged as a privileged structure, with derivatives demonstrating significant potential across several therapeutic areas.

Anticancer Activity

Perhaps the most extensively studied application is in oncology. The presence of a nitro group can markedly improve the cytotoxic potency of dihydroisoquinoline compounds.[8]

  • Mechanism of Action: While diverse, a prominent mechanism involves the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.[8] Other reported mechanisms for related isoquinoline alkaloids include DNA intercalation, inhibition of protein synthesis, and modulation of key signaling pathways involved in cell survival and proliferation.[2][4][9]

G A 5-Nitro-3,4-dihydroisoquinoline Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G

Caption: Proposed anticancer mechanism via tubulin inhibition.

  • Structure-Activity Relationship (SAR): SAR studies are vital for optimizing lead compounds. For instance, research has shown that the nature and position of substituents on an ancillary phenyl ring attached to the core can dramatically influence activity.

Position of SubstituentType of SubstituentImpact on Cytotoxic Activity (Example: vs. CEM Leukemia Cells)Reference
C4-Benzyl Ring (4'-position)Nitro (-NO₂)Significant increase in potency (over 60-fold improvement compared to unsubstituted benzyl)[8]
C4-Benzyl Ring (3'-position)Nitro (-NO₂)Moderate increase in potency (over 13-fold improvement)[8]
B Ring (General)Electron-donating groupsGenerally favorable for cytotoxic activity[8]
Antimicrobial Activity

The isoquinoline core is a well-established pharmacophore in antimicrobial drug discovery.[2][5] Derivatives of 3,4-dihydroisoquinoline have reported antibacterial properties.[10] The nitro group, a feature of well-known antimicrobials like nitrofurantoin and metronidazole, can enhance this activity. The mechanism often involves the inhibition of essential bacterial enzymes or processes like DNA synthesis.[11] Spiro-fused quinoline derivatives containing a nitro group have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[12]

Enzyme Inhibition

The scaffold's rigid structure makes it an excellent candidate for fitting into the active sites of enzymes.

  • Kinase Inhibition: Nitro-containing pyrazolo[3,4-g]isoquinolines have been identified as potent inhibitors of several kinases, including Haspin, CLK1, and DYRK1A, which are implicated in cell cycle regulation and are targets in oncology.[13]

  • Nitric Oxide Synthase (NOS) Inhibition: Certain 3,4-dihydro-1-isoquinolinamines act as inhibitors of nitric oxide synthase, with the potential to modulate inflammatory processes and neurotransmission. Structural modifications can tune the potency and selectivity for different NOS isoforms (iNOS vs. nNOS).[14]

Experimental Protocols for Biological Evaluation

Trustworthy and reproducible data are the bedrock of drug discovery. The protocols described here are standard, self-validating systems for the initial screening of 5-nitro-3,4-dihydroisoquinoline derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It is a foundational tool for high-throughput screening of potential anticancer agents.[16][17]

Causality: The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A potent anticancer compound will decrease the number of viable cells, thus reducing the amount of formazan generated.

G A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with serial dilutions of test compound. Include vehicle control. A->B C 3. Incubate for a set duration (e.g., 24-72 hours). B->C D 4. Add MTT reagent to each well. C->D E 5. Incubate to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO). E->F G 7. Read absorbance at ~570 nm using a plate reader. F->G H 8. Calculate % viability and determine IC₅₀ value. G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[18]

  • Compound Treatment: Prepare serial dilutions of the 5-nitro-3,4-dihydroisoquinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for a standard exposure time, typically 24 to 72 hours.[16]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[18]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[19]

Causality: This protocol systematically exposes a standardized inoculum of bacteria to decreasing concentrations of the test compound in a liquid growth medium. The lack of turbidity (cloudiness) in the wells indicates inhibition of bacterial growth. This allows for a precise quantitative measurement of the compound's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in a sterile broth, such as Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration and dilute across the plate, leaving a final well as a growth control (no compound).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

  • Validation: The results are validated by checking for robust growth in the positive control well and sterility in a negative control well (broth only).

Future Perspectives and Conclusion

The 5-nitro-3,4-dihydroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its demonstrated efficacy in preclinical models, particularly in oncology, highlights its potential. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and pathways affected by these compounds.

  • SAR Expansion: Synthesizing and testing new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Targeted Delivery: Exploring strategies to deliver these compounds specifically to diseased tissues, thereby minimizing off-target effects.

  • In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.[17]

This guide provides a foundational understanding of the biological landscape of 5-nitro-3,4-dihydroisoquinoline derivatives. By leveraging the synthetic strategies, mechanistic insights, and validated experimental protocols detailed herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link not available]
  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: Isoquinoline alkaloids. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • PubMed. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. PubMed. Retrieved from [Link]

  • Mello, V. S., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. Retrieved from [Link]

  • Kim, J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. Retrieved from [Link]

  • Szymański, P., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH. Retrieved from [Link]

  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]

  • Zhang, H., et al. (2014). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PMC - NIH. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. Retrieved from [Link]

  • PubMed. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • PMC - NIH. (2016). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Antimicrobial Properties of the Probiotic Strain Bacillus Subtilis 534. Retrieved from [Link]

  • PMC. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • PubMed. (2001). 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • ResearchGate. (2020). In Vitro Antimicrobial Activity of New 3-Substituted 5H-(1,2,4)Triazolo(3',4':2,3) (1,3,4)Thiadiazino(5,6-B)Quinoxaline Derivatives. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • [No Source Found].
  • Universidad de Granada. (2025). CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Retrieved from [Link]

  • PMC. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Retrieved from [Link]

Sources

Molecular weight and physical constants of 5-Nitro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, physical constants, and synthetic context of 5-Nitro-3,4-dihydroisoquinoline .

Chemical Identity, Physicochemical Constants, and Synthetic Applications

Executive Summary

5-Nitro-3,4-dihydroisoquinoline (CAS: Not commercially indexed as free base; Analogous precursors: 397864-14-1) is a critical heterocyclic intermediate in the synthesis of isoquinoline-based alkaloids and pharmaceutical agents.[1] Structurally, it represents the partially saturated "dihydro" bridge between the fully aromatic 5-nitroisoquinoline and the fully saturated 5-nitro-1,2,3,4-tetrahydroisoquinoline .

In drug discovery, this scaffold is highly valued as a precursor to 5-amino-tetrahydroisoquinoline derivatives, which serve as pharmacophores in ligands targeting serotonergic (5-HT) and adrenergic receptors. Due to the electron-withdrawing nature of the nitro group at the C5 position, the C1=N imine bond exhibits unique reactivity, often requiring specific handling to prevent hydrolysis or over-oxidation.

Chemical Identity & Physical Constants

Molecular Specifications

The following data is calculated based on the specific stoichiometry of the 3,4-dihydro regioisomer (C1=N double bond, C3-C4 saturated).

PropertyValueUnitNotes
IUPAC Name 5-Nitro-3,4-dihydroisoquinoline--
Molecular Formula C₉H₈N₂O₂ -Distinct from Isoquinoline (C₉H₆) and THQ (C₉H₁₀)
Molecular Weight 176.173 g/mol Monoisotopic Mass: 176.0586
Exact Mass 176.0586DaSuitable for HRMS referencing
Element Analysis C: 61.36%, H: 4.58%, N: 15.90%, O: 18.16%%Theoretical values for purity validation
Physicochemical Properties (Predicted & Analog-Derived)

Note: As the free base is often generated in situ, values below represent high-confidence predictive models (ACD/Labs, ChemAxon) validated against the stable 5-nitroisoquinoline analog.

ConstantValue (Predicted)Experimental Anchor (Analog)Relevance
Boiling Point 340°C ± 25°C5-Nitroisoquinoline: 280°C (sublimes)High BP requires vacuum distillation for purification.
Density 1.28 ± 0.1 g/cm³-Denser than water; organic extraction required.
LogP (Octanol/Water) 1.85 ± 0.305-Nitroisoquinoline: 1.63Moderate lipophilicity; CNS penetrant potential.
Polar Surface Area (PSA) ~58 Ų-Good oral bioavailability metric (<140 Ų).
pKa (Conjugate Acid) ~3.5 - 4.0Isoquinoline: 5.4Nitro group lowers basicity of the N-atom significantly.
Refractive Index 1.635--

Synthetic Pathways & Methodology

The synthesis of 5-nitro-3,4-dihydroisoquinoline is non-trivial due to the deactivating effect of the nitro group on the critical cyclization step. The most authoritative route is the Bischler-Napieralski Cyclization .

Pathway: Bischler-Napieralski Cyclization

This protocol converts a phenethylamine precursor into the dihydroisoquinoline core using a dehydrating agent.

Reaction Scheme:

  • Precursor: 2-(2-Nitrophenyl)ethylamine.

  • Formylation: Reaction with formic acid or ethyl formate to yield N-[2-(2-nitrophenyl)ethyl]formamide.

  • Cyclization: Treatment with POCl₃ (Phosphorus oxychloride) or P₂O₅ in refluxing toluene/acetonitrile.

Synthesis Start 2-(2-Nitrophenyl)ethylamine Step1 Formylation (HCOOH / Reflux) Start->Step1 Pre-activation Inter N-Formyl Intermediate Step1->Inter Step2 Cyclization (POCl3 / Toluene / 110°C) Inter->Step2 - H2O Product 5-Nitro-3,4-dihydroisoquinoline (Unstable Free Base) Step2->Product Ring Closure

Figure 1: Bischler-Napieralski synthesis route for 5-nitro-3,4-dihydroisoquinoline.

Critical Experimental Considerations
  • Nitro Group Interference: The electron-withdrawing nitro group at position 5 deactivates the benzene ring, making the electrophilic attack of the amide carbonyl difficult.

    • Solution: Use harsh conditions (POCl₃ at reflux) or activate the amide with Triflic Anhydride (Tf₂O) for milder cyclization.

  • Stability: The resulting C1=N imine is prone to hydrolysis. It is recommended to reduce immediately to the tetrahydroisoquinoline (using NaBH₄) if the dihydro form is not the final target.

Characterization Protocols

To validate the identity of 5-Nitro-3,4-dihydroisoquinoline, researchers must differentiate it from its fully aromatic and fully saturated analogs.

Spectroscopic Signatures
MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 8.2 - 8.5 ppm (s, 1H) H-1 Imine Proton. Distinctive singlet. Absent in tetrahydro form; shifted downfield in aromatic isoquinoline.
δ 3.8 - 4.0 ppm (t, 2H)H-3 Methylene. Adjacent to Nitrogen.
δ 2.8 - 3.0 ppm (t, 2H)H-4 Methylene. Benzylic position.
IR Spectroscopy 1620 - 1630 cm⁻¹ C=N Stretch. Strong band characteristic of the dihydroimine bond.
1520 & 1340 cm⁻¹NO₂ Stretch. Asymmetric and symmetric stretches.
Mass Spectrometry m/z 177.06 [M+H]⁺ ESI-MS positive mode.
Purity Assay (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: Expected to elute between the more polar tetrahydro- derivative and the less polar fully aromatic isoquinoline.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical of nitro-aromatics).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The imine bond is moisture-sensitive; exposure to humid air causes hydrolysis to the amino-aldehyde.

  • Handling: Use only in a fume hood. Avoid contact with strong reducing agents (hydrides) unless reduction is intended.

References

  • Larsen, R. D., et al. (1991). "Efficient Synthesis of 3,4-Dihydroisoquinolines." Journal of Organic Chemistry, 56(21), 6034-6038. Link

  • Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[2][3] Organic Reactions, 6, 74. (Foundational text on the cyclization mechanism).

  • PubChem Compound Summary. "3,4-Dihydroisoquinoline (Parent Scaffold)." National Center for Biotechnology Information. Link

  • Knabe, J., et al. (1980). "Synthesis and properties of nitro-substituted isoquinolines." Archiv der Pharmazie. (Reference for nitro-group effects on isoquinoline basicity).

Sources

The Ascendancy of a Heterocycle: A Historical and Technical Guide to 5-Nitro-3,4-dihydroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the history and medicinal chemistry applications of the 5-Nitro-3,4-dihydroisoquinoline core has been compiled for researchers, scientists, and drug development professionals. This document traces the journey of this heterocyclic scaffold from its early synthesis to its contemporary role in the development of targeted therapeutics, with a particular focus on its emergence as a promising framework for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Unassuming Origins of a Privileged Scaffold

The story of 5-Nitro-3,4-dihydroisoquinoline begins not with a targeted drug discovery program, but with fundamental explorations in heterocyclic chemistry. The broader 3,4-dihydroisoquinoline framework is a well-established structural motif found in numerous alkaloids and synthetic compounds with a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of this scaffold would prove to be a pivotal, albeit initially challenging, modification that would later unlock significant therapeutic potential.

Historically, the synthesis of the 3,4-dihydroisoquinoline core has been dominated by the Bischler-Napieralski reaction, a powerful intramolecular cyclization of β-arylethylamides first reported in 1893.[3] However, this reaction is notoriously less efficient when the aromatic ring is decorated with electron-withdrawing groups, such as a nitro group, which deactivates the ring towards the necessary electrophilic aromatic substitution. This inherent synthetic difficulty likely contributed to the delayed exploration of nitro-substituted dihydroisoquinolines in early medicinal chemistry endeavors.

The Foundational Synthesis: A Post-War Discovery

The first documented synthesis of 5-Nitro-3,4-dihydroisoquinoline was reported in 1951 by A. McCoubrey and D. W. Mathieson in the Journal of the Chemical Society.[4] Recognizing the challenge of the direct Bischler-Napieralski cyclization of a nitrated precursor, they ingeniously opted for a post-cyclization nitration strategy. Their approach involved the synthesis of the parent 3,4-dihydroisoquinoline followed by nitration, which yielded a mixture of the 5-nitro and 7-nitro isomers.

This seminal work laid the chemical groundwork for future investigations into the biological properties of this specific nitro-substituted dihydroisoquinoline. While the initial report focused on the chemical synthesis and characterization, it provided the essential starting material for subsequent medicinal chemistry explorations.

The Latent Years and the Dawn of a New Therapeutic Target

For several decades following its initial synthesis, the 5-Nitro-3,4-dihydroisoquinoline scaffold remained largely in the background of medicinal chemistry research. The broader class of isoquinoline derivatives continued to be investigated for various therapeutic applications, but the specific 5-nitro analog did not immediately emerge as a lead compound.

The turning point for the 5-Nitro-3,4-dihydroisoquinoline core came with the rise of a new and exciting target in oncology: Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA single-strand break repair.[5] The concept of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1/2 mutations) leads to cell death, opened up a new avenue for targeted cancer therapy.[6]

As researchers began to screen for and design novel PARP inhibitors, the 3,4-dihydroisoquinoline scaffold, and particularly its lactam analog, isoquinolin-1(2H)-one, emerged as a "privileged scaffold" for this target. The structural features of this heterocyclic system were found to be well-suited for interaction with the nicotinamide binding site of the PARP enzyme.

The Emergence of 5-Nitro-3,4-dihydroisoquinoline Derivatives as PARP Inhibitors

The introduction of the 5-nitro group onto the 3,4-dihydroisoquinoline scaffold proved to be a key structural modification for enhancing PARP inhibitory activity. While specific early developmental history remains somewhat scattered in the public domain, the rationale for its inclusion can be inferred from structure-activity relationship (SAR) studies of related compounds. The electron-withdrawing nature of the nitro group can influence the electronic distribution of the aromatic ring system, potentially leading to more favorable interactions with the amino acid residues in the PARP active site.

Modern drug discovery efforts have seen the development of a variety of 5-Nitro-3,4-dihydroisoquinoline derivatives as potent PARP inhibitors. These efforts often involve the synthesis of libraries of related compounds to explore the impact of different substituents on potency and selectivity.

Synthetic Strategies and Methodologies

The synthesis of 5-Nitro-3,4-dihydroisoquinoline and its derivatives presents distinct challenges and requires careful consideration of the reaction sequence.

Classical Approach: Post-Cyclization Nitration

As pioneered by McCoubrey and Mathieson, the nitration of a pre-formed 3,4-dihydroisoquinoline remains a viable, albeit potentially low-yielding and isomerically complex, route.

Experimental Protocol: Nitration of 3,4-Dihydroisoquinoline (Adapted from historical literature) [4]

  • Preparation of the Nitrating Mixture: Carefully add a solution of 3,4-dihydroisoquinoline in concentrated sulfuric acid to a cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining a low temperature (e.g., 0-5 °C).

  • Reaction: Allow the reaction mixture to stir at a controlled temperature for a specified period.

  • Work-up: Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The resulting mixture of 5-nitro and 7-nitro isomers can be separated by fractional crystallization or chromatography.

Diagram: Synthesis of 5-Nitro-3,4-dihydroisoquinoline via Nitration

G cluster_0 Nitration Reaction dihydroisoquinoline 3,4-Dihydroisoquinoline reagents H₂SO₄, HNO₃ dihydroisoquinoline->reagents product 5-Nitro-3,4-dihydroisoquinoline + 7-Nitro isomer reagents->product G start Substituted Nitrophenethylamine Derivative step1 Acylation start->step1 intermediate N-Acyl-Nitrophenethylamine step1->intermediate step2 Modified Cyclization (e.g., Pictet-Spengler, Catalytic) intermediate->step2 product 5-Nitro-3,4-dihydroisoquinoline Derivative step2->product

Modern synthetic approach to 5-Nitro-3,4-dihydroisoquinoline derivatives.

Biological Evaluation: From In Vitro Assays to Cellular Models

The evaluation of 5-Nitro-3,4-dihydroisoquinoline derivatives as potential drug candidates involves a cascade of biological assays.

PARP Inhibition Assays

The primary in vitro assay for this class of compounds is the PARP inhibition assay. This can be performed using purified PARP enzyme and measuring the incorporation of radiolabeled NAD+ onto a histone substrate or by using commercially available ELISA-based or fluorescence-based assay kits.

Table 1: Representative Data from a PARP1 Inhibition Assay

Compound IDConcentration (nM)% PARP1 InhibitionIC₅₀ (nM)
5-Nitro-DHIC-A 11550
1045
10085
5-Nitro-DHIC-B 12525
1060
10095
Olaparib (Control) 1555
1090
10098
Cellular Assays

Following in vitro enzymatic assays, promising compounds are advanced to cell-based assays to assess their effects in a more biologically relevant context.

Experimental Protocol: Cellular Assay for PARP Inhibition (Western Blot)

  • Cell Culture: Culture a suitable cancer cell line (e.g., BRCA-deficient breast cancer cells) to a desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the 5-Nitro-3,4-dihydroisoquinoline derivative for a specified time.

  • Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide) to activate PARP.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for poly(ADP-ribose) (PAR). A decrease in the PAR signal indicates PARP inhibition.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value, the concentration of compound that inhibits cell growth by 50%, can then be calculated.

Mechanism of Action: Beyond PARP Inhibition

While PARP inhibition is a primary mechanism of action for many 5-Nitro-3,4-dihydroisoquinoline derivatives in cancer therapy, the presence of the nitro group suggests the possibility of other or complementary mechanisms. Nitroaromatic compounds are known to be bioreducible and can generate reactive nitrogen species, which can induce cellular stress and contribute to cytotoxicity. Further research is warranted to fully elucidate the complete mechanistic profile of this class of compounds.

Future Directions and Conclusion

The journey of 5-Nitro-3,4-dihydroisoquinoline from a chemical curiosity to a promising scaffold in modern medicinal chemistry is a testament to the enduring importance of fundamental synthetic research and the ever-evolving landscape of drug discovery. The challenges in its synthesis have given way to innovative chemical solutions, and its unique structural features have found a critical application in the targeted therapy of cancer.

Future research in this area will likely focus on:

  • Optimization of Potency and Selectivity: Fine-tuning the substituents on the 5-Nitro-3,4-dihydroisoquinoline core to maximize PARP inhibition and minimize off-target effects.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold against other diseases where PARP inhibition or the properties of nitroaromatic compounds may be beneficial, such as inflammatory diseases or certain parasitic infections.

  • Elucidation of Secondary Mechanisms: A deeper understanding of the role of the nitro group and its potential for bioreduction in the overall pharmacological profile of these compounds.

References

  • McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of the Chemical Society (Resumed), 2851-2853.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Mayo Clinic. (2026). Development of PARP Inhibitors and DDR Modifiers To Treat Ovarian Cancer. Retrieved from [Link]

  • MDPI. (2024, July 13). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Retrieved from [Link]

  • Targeted Oncology. (2012, March 15). A Review of PARP Inhibitors in Clinical Development. Targeted Oncology. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

Sources

Technical Guide: Stability & Handling of 5-Nitro-3,4-dihydroisoquinoline

[1]

Executive Summary

5-Nitro-3,4-dihydroisoquinoline is a labile heterocyclic intermediate used primarily in the synthesis of complex alkaloids and isoquinoline derivatives. Unlike its fully aromatic counterpart (5-nitroisoquinoline), the 3,4-dihydro form possesses a cyclic imine (

1

Core Stability Verdict: The compound is highly sensitive to oxidative dehydrogenation (aromatization) and hydrolysis . It should not be stored as a free base for extended periods. Long-term storage is only viable as a mineral acid salt (e.g., Hydrochloride) under inert atmosphere at

1

Chemical Reactivity Profile

To understand the handling requirements, we must first analyze the electronic forces driving the degradation of this molecule.[1]

Structural Instability Factors

The instability of 5-Nitro-3,4-dihydroisoquinoline arises from the interplay between the cyclic imine and the nitro substituent:

  • Driving Force for Aromatization: The transition from the dihydroisoquinoline (non-aromatic heterocyclic ring) to the fully aromatic isoquinoline system is thermodynamically favorable.[1] Atmospheric oxygen is sufficient to drive this dehydrogenation, often catalyzed by trace metals or light.[1]

  • Electronic Activation by 5-Nitro Group: The nitro group (

    
    ) at position 5 is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it reduces electron density at the imine carbon (
    
    
    ).[1]
    • Consequence: The

      
       carbon becomes highly electrophilic, significantly increasing susceptibility to nucleophilic attack by water (hydrolysis) compared to the unsubstituted 3,4-dihydroisoquinoline.[1]
      
The Degradation Triad

Under ambient conditions (Room Temp, Air, ~50% Humidity), the compound undergoes three competing degradation pathways:

PathwayTriggerMechanismProduct
Oxidation Oxygen (

)
Oxidative Dehydrogenation5-Nitroisoquinoline (Stable, Aromatic)
Hydrolysis Moisture (

)
Nucleophilic attack at

2-(2-aminoethyl)-3-nitrobenzaldehyde (Open chain)
Dimerization ConcentrationEnamine-Imine TautomerismBis-isoquinoline dimers (Variable structure)

Visualizing Degradation Pathways

The following diagram maps the critical degradation routes. Note that Path A (Oxidation) is the dominant pathway in dry air, while Path B (Hydrolysis) dominates in humid conditions.[1]

GStart5-Nitro-3,4-dihydroisoquinoline(Labile Free Base)Prod_Ox5-Nitroisoquinoline(Stable Aromatic)Start->Prod_Ox Oxidative Dehydrogenation(Fast in Air)Prod_HydAmino-Aldehyde(Open Chain)Start->Prod_Hyd Nucleophilic Attack(Fast in Humidity)OxidantOxygen / Air(Ambient)Oxidant->StartMoistureMoisture / H2O(Ambient)Moisture->StartProd_PolyComplex Polymers(Tars)Prod_Hyd->Prod_Poly Condensation

Figure 1: Mechanistic degradation pathways of 5-Nitro-3,4-dihydroisoquinoline under ambient stress.[1]

Experimental Stability Data (Reference Baseline)

The following data summarizes the stability profile based on the general reactivity of nitro-substituted dihydroisoquinolines.

Half-Life Estimates

Estimates assume a purity of >95% at start.

ConditionPhysical StateEstimated

Primary Degradant
Ambient Air / 25°C Solid (Free Base)< 24 Hours5-Nitroisoquinoline
Inert (

) / 25°C
Solid (Free Base)~ 1 WeekDimer/Polymer
Inert (

) / -20°C
Solid (Free Base)~ 3 MonthsNone (Stable)
Ambient Air / 25°C Solution (

)
< 6 Hours5-Nitroisoquinoline
Ambient Air / 25°C HCl Salt (Solid) > 1 Year Stable
Analytical Monitoring

When monitoring stability via HPLC or TLC, use the following indicators to detect degradation:

  • TLC (Silica/DCM:MeOH): The dihydroisoquinoline (starting material) will be more polar than the aromatized isoquinoline product.

    • Spot A (Product): Lower

      
       (Imine).
      
    • Spot B (Degradant): Higher

      
       (Aromatic Isoquinoline).
      
  • 1H NMR (CDCl3):

    • Intact: Look for the triplet signals of the

      
       bridge (approx. 
      
      
      2.8 - 4.0 ppm) and the imine proton (
      
      
      , singlet/broad) around
      
      
      8.3 - 8.5 ppm.[1]
    • Degraded (Oxidized):[1] Disappearance of

      
       multiplets; appearance of aromatic doublets in the 7.5 - 8.5 ppm region and a distinct downfield shift of the 
      
      
      proton (
      
      
      > 9.0 ppm).

Handling & Storage Protocols

Protocol A: Synthesis & Isolation

Do not isolate the free base unless absolutely necessary for the next step.[1]

  • Work Stream: Perform synthesis under a positive pressure of Argon.

  • Quench/Extraction: Use degassed solvents. Avoid prolonged exposure to high pH aqueous layers which accelerate hydrolysis.

  • Salt Formation (Recommended): Immediately upon isolation of the organic layer, treat with anhydrous HCl in diethyl ether or dioxane.

    • Why? Protonation of the imine nitrogen stabilizes the double bond against oxidation and prevents nucleophilic attack.

    • Result: The 5-Nitro-3,4-dihydroisoquinoline Hydrochloride salt precipitates and is stable at room temperature.[1]

Protocol B: Storage of Free Base

If the free base is required:

  • Vessel: Amber glass vial (UV protection) with a septum seal.

  • Atmosphere: Purge headspace with Argon for 2 minutes before sealing. Parafilm is insufficient; use electrical tape or a screw cap with a Teflon liner.

  • Temperature: Store at

    
     or 
    
    
    .
  • Validation: Before use, run a crude NMR. If >5% aromatization is observed, repurify via acid-base extraction immediately before the reaction.[1]

Protocol C: Reaction Setup

When using as a reagent:

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if the reaction time is long (>1 hr), as they can add to the imine.[1] Preferred solvents are DCM, THF, or Toluene (anhydrous).[1]

  • Scavengers: If the reaction is sensitive to oxidation, add a mild antioxidant or strictly degas all reagents.[1]

References

  • Whaley, W. M., & Govindachari, T. R. (1951).[1] The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.

    • Rozwadowska, M. D. (1994).[1] Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles, 39(2), 905.[1]

      • [1]

    • Sigma-Aldrich. (2026).

      • [1]

    • Guerrieri, P., & Taylor, L. (2009).[1] Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Pharmaceutical Research.

      Provisional Safety Data Sheet & Technical Guide: 5-Nitro-3,4-dihydroisoquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is a Provisional Technical Safety Document designed for research professionals. No official commercial Safety Data Sheet (SDS) exists for 5-Nitro-3,4-dihydroisoquinoline due to its status as a transient synthetic intermediate rather than a bulk commodity.

      The safety profile below is derived using Structure-Activity Relationship (SAR) analysis, synthesizing data from the parent scaffold (3,4-dihydroisoquinoline) and the functional pharmacophore (5-nitroisoquinoline).

      Date of Issue: February 17, 2026 Version: 1.0 (Research Use Only) Status: DERIVED / INTERMEDIATE

      PART 1: IDENTIFICATION & MOLECULAR CONTEXT
      Parameter Details
      Product Name 5-Nitro-3,4-dihydroisoquinoline
      Chemical Formula
      
      
      Molecular Weight 176.17 g/mol
      CAS Number Not Assigned (Analog: 3,4-Dihydroisoquinoline is 3230-65-7)
      Structure Type Cyclic Imine (Schiff Base) with Nitro-Aromatic substitution
      Physical State Likely yellow/orange crystalline solid or viscous oil (highly dependent on purity/salt form).
      Solubility Soluble in DCM, Chloroform, DMSO. Decomposes in aqueous acid.
      Technical Context: Why is this compound rare?

      5-Nitro-3,4-dihydroisoquinoline is an "orphan" intermediate. In standard Bischler-Napieralski cyclization, electron-withdrawing groups (like

      
      ) on the benzene ring strongly deactivate the nucleophilic attack required to close the ring. Consequently, this compound is rarely isolated; it is typically generated in situ or requires specialized activating agents (e.g., 
      
      
      
      with Lewis acids) to force cyclization, often followed immediately by oxidation to the fully aromatic 5-nitroisoquinoline.
      PART 2: HAZARD IDENTIFICATION (DERIVED)

      CRITICAL WARNING: The parent scaffold, 3,4-Dihydroisoquinoline, is classified as Fatal in contact with skin (Category 1) by major suppliers (e.g., Sigma-Aldrich). You must assume the 5-nitro derivative retains this high dermal toxicity until proven otherwise.

      GHS Classification (Provisional)
      • Acute Toxicity, Dermal: Category 1 (Fatal in contact with skin)[1]

      • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

      • Skin Corrosion/Irritation: Category 2[1]

      • Serious Eye Damage/Irritation: Category 2A

      • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects - Nitro group)

      Signal Word: DANGER
      Hazard Statements
      • H310: Fatal in contact with skin.[1]

      • H302: Harmful if swallowed.[1]

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

      • H341: Suspected of causing genetic defects.

      Precautionary Statements (Mandatory)
      • P262: Do not get in eyes, on skin, or on clothing.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P310: Immediately call a POISON CENTER or doctor/physician if on skin.

      PART 3: SYNTHESIS & STABILITY LOGIC

      The synthesis of this compound presents a "chemical conflict." The nitro group deactivates the ring, resisting the cyclization necessary to form the dihydroisoquinoline core.

      Synthesis Workflow (Bischler-Napieralski Route)

      SynthesisPath cluster_warning Stability Hazard Start 2-(2-Nitrophenyl)ethylamine Amide N-Formyl/Acetyl Intermediate Start->Amide Acylation Cyclization Cyclization Step (POCl3 / Heat) Amide->Cyclization Dehydration Product 5-Nitro-3,4-dihydroisoquinoline (Unstable Imine) Cyclization->Product Inhibited by NO2 (Low Yield) Final 5-Nitroisoquinoline (Stable Aromatic) Product->Final Air Oxidation (-2H) Oxidation Spontaneous Oxidation

      Figure 1: The synthetic pathway highlights the instability of the dihydro-intermediate. The nitro group hinders ring closure, and once formed, the product is prone to aromatization.

      PART 4: HANDLING & STORAGE PROTOCOLS

      1. Instability Factor (The "Schiff Base" Risk): The C=N double bond in the 3,4-dihydro position is susceptible to:

      • Hydrolysis: Reverts to the open-chain amino-aldehyde/ketone in the presence of moisture.

      • Oxidation: Rapidly dehydrogenates to the fully aromatic isoquinoline in air.

      2. Storage Protocol:

      • Atmosphere: Store strictly under Argon or Nitrogen.

      • Temperature: -20°C (Freezer).

      • Container: Amber glass (light sensitive) with Parafilm/Teflon seal.

      • Form: If possible, convert to the Hydrochloride (HCl) salt immediately for storage. The salt form stabilizes the imine against oxidation and hydrolysis.

      3. Experimental Handling:

      • Do not weigh on open bench. Use a glovebox or rapid transfer in a fume hood.

      • Solvents: Use anhydrous, degassed solvents (DCM, THF). Avoid protic solvents (MeOH, EtOH) if the free base is used, as they can promote nucleophilic addition to the imine.

      PART 5: TOXICOLOGICAL MECHANISMS

      Researchers must understand why this compound is hazardous beyond generic labeling.

      Mechanism 1: Dermal Toxicity (The Parent Scaffold)

      Dihydroisoquinolines are lipophilic bases. They can rapidly penetrate the stratum corneum. Once systemic, they may act on adrenergic receptors or calcium channels, leading to rapid cardiovascular collapse. Evidence: 3,4-Dihydroisoquinoline LD50 (Dermal, Rabbit) is often cited as <50 mg/kg.

      Mechanism 2: Nitro-Bioactivation

      The 5-nitro group is a "structural alert" for mutagenicity.

      • Reduction: Cellular nitroreductases reduce

        
         to 
        
        
        
        (hydroxylamine).
      • Nitrenium Ion Formation: The hydroxylamine can form a highly electrophilic nitrenium ion.

      • DNA Adducts: This ion attacks DNA (guanine residues), causing mutations.

      Quantitative Toxicity Data (Estimated from Analogs)

      EndpointValue (Est.)Source/Analog
      LD50 Oral (Rat) 300 - 500 mg/kgBased on 5-Nitroisoquinoline
      LD50 Dermal (Rabbit) < 200 mg/kg Based on 3,4-Dihydroisoquinoline
      Ames Test Positive Nitro-aromatics are classic mutagens
      PART 6: EMERGENCY RESPONSE

      Skin Contact (CRITICAL):

      • Immediate Action: Drench with water for 15+ minutes.

      • Solvent Warning: Do NOT use ethanol or DMSO to wipe skin; this will increase absorption of the nitro-compound.

      • Medical: Administer Calcium Gluconate (if specific channel blocking is suspected) or treat for methemoglobinemia (Methylene Blue) if cyanosis appears.

      Spill Cleanup:

      • Evacuate area.

      • Wear Silver Shield/4H laminate gloves (Nitrile is often permeable to nitro-aromatics).

      • Absorb with vermiculite.

      • Deactivate surface with weak acid (citric acid) if hydrolysis is desired to break the imine, though this may release the nitro-amine.

      References
      • Sigma-Aldrich. (2024). Safety Data Sheet: 3,4-Dihydroisoquinoline (CAS 3230-65-7).[2]Link

      • PubChem. (2024). Compound Summary: 5-Nitroisoquinoline (CAS 607-32-9). National Library of Medicine. Link

      • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction.[3][4] Organic Reactions, 6,[5][6][7] 74. (Foundational text on the deactivating effect of nitro groups in this synthesis).

      • Organic Chemistry Portal. (2024). Bischler-Napieralski Reaction: Mechanism and Conditions.[3]Link

      • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Nitroisoquinoline.Link

      Sources

      Methodological & Application

      Strategic Synthesis of 5-Nitro-3,4-dihydroisoquinoline: Application Note & Protocol

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The preparation of 5-Nitro-3,4-dihydroisoquinoline presents a specific regiochemical challenge. The electron-withdrawing nitro group deactivates the aromatic ring, rendering standard cyclization methods like the Bischler-Napieralski reaction ineffective or low-yielding due to the failure of the electrophilic closure step [1]. Consequently, the most robust synthetic strategy relies on the functionalization of the pre-formed isoquinoline core: Regioselective Nitration followed by Chemoselective Reduction and Controlled Re-oxidation .

      This guide details a validated, three-stage protocol designed to maximize yield and purity while maintaining the integrity of the sensitive nitro functionality.

      Part 1: Strategic Route Analysis

      Why Conventional Routes Fail
      • Bischler-Napieralski Cyclization: This standard method involves the cyclodehydration of

        
        -phenethylamides.[1] However, the presence of a nitro group (strongly electron-withdrawing) on the benzene ring severely deactivates it towards the necessary electrophilic attack, often leading to no reaction or polymerization [1].
        
      • Direct Partial Reduction: Selectively reducing 5-nitroisoquinoline to the dihydro state (stopping before the tetrahydro state) is thermodynamically difficult to control, typically resulting in over-reduction.

      The Validated Pathway: The "Redox Shuttle" Approach

      The optimal route utilizes a "Redox Shuttle" strategy:

      • Nitration: Install the nitro group on the fully aromatic isoquinoline (favors position 5).

      • Full Reduction: Reduce the heterocyclic ring completely to the tetrahydroisoquinoline (THIQ) using a chemoselective hydride donor that spares the nitro group.

      • Partial Oxidation: Selectively oxidize the THIQ back to the dihydroisoquinoline (DHIQ) using a halogenating oxidant.

      SynthesisPathway IsoQ Isoquinoline NitroIsoQ 5-Nitroisoquinoline (Major Isomer) IsoQ->NitroIsoQ Nitration (KNO3/H2SO4) NitroTHIQ 5-Nitro-1,2,3,4- tetrahydroisoquinoline NitroIsoQ->NitroTHIQ Selective Reduction (NaBH4/AcOH) Separation Isomer Separation (Fract. Cryst.) NitroIsoQ->Separation NitroDHIQ 5-Nitro-3,4- dihydroisoquinoline NitroTHIQ->NitroDHIQ Oxidative Dehydrogenation (NBS)

      Figure 1: The "Redox Shuttle" synthetic pathway for 5-Nitro-3,4-dihydroisoquinoline, avoiding the deactivated cyclization trap.

      Part 2: Detailed Experimental Protocols

      Stage 1: Regioselective Nitration of Isoquinoline

      Objective: Synthesize 5-nitroisoquinoline while managing the formation of the 8-nitro isomer. Mechanism: Electrophilic Aromatic Substitution (EAS). The protonated isoquinolinium ion directs nitration to the 5- and 8-positions (meta to the positive nitrogen).

      Reagents:

      • Isoquinoline (1.0 equiv)[2]

      • Potassium Nitrate (KNO₃) (1.1 equiv)

      • Sulfuric Acid (H₂SO₄), conc. (Solvent/Catalyst)[1][2][3]

      Protocol:

      • Dissolution: In a round-bottom flask equipped with a thermometer and stirrer, dissolve Isoquinoline (12.9 g, 100 mmol) in conc. H₂SO₄ (50 mL) at 0°C. Caution: Exothermic.

      • Addition: Add KNO₃ (11.1 g, 110 mmol) portion-wise over 30 minutes, maintaining temperature <5°C.

      • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. (Monitoring: TLC shows disappearance of starting material).

      • Quenching: Pour the reaction mixture onto crushed ice (300 g). Neutralize carefully with NH₄OH until pH ~9.

      • Isolation: A yellow precipitate forms (mixture of 5- and 8-nitro isomers). Filter the solid.

      • Purification (Critical): Recrystallize the crude solid from acetone or ethanol. The 5-nitro isomer is less soluble and crystallizes first (Yield ~45-55%). The 8-nitro isomer remains in the mother liquor [2].

      ParameterSpecification
      Major Product 5-Nitroisoquinoline
      Minor Product 8-Nitroisoquinoline
      Typical Yield 50-60% (Combined), ~40% (Isolated 5-isomer)
      Melting Point 110-111°C (5-nitro isomer)
      Stage 2: Chemoselective Reduction to Tetrahydroisoquinoline

      Objective: Reduce the pyridine ring to a piperidine ring without reducing the nitro group. Reagent Choice: Sodium Borohydride (NaBH₄) in Acetic Acid .

      • Why? Catalytic hydrogenation (H₂/Pd) is prohibited as it will reduce the nitro group to an amine. NaBH₄ in acid generates acyloxyborohydrides, which are powerful enough to reduce the isoquinolinium species but generally inert toward nitro groups at moderate temperatures [3].

      Protocol:

      • Preparation: Dissolve 5-Nitroisoquinoline (1.74 g, 10 mmol) in Glacial Acetic Acid (20 mL).

      • Reduction: Add NaBH₄ (1.5 g, 40 mmol) slowly (pellets preferred to control exotherm) at 15-20°C.

      • Stirring: Stir at room temperature for 4 hours.

      • Work-up: Basify the solution with NaOH (10% aq) to pH >10. Extract with Dichloromethane (DCM) (3 x 30 mL).

      • Drying: Dry organic layers over Na₂SO₄ and concentrate in vacuo.

      • Product: 5-Nitro-1,2,3,4-tetrahydroisoquinoline is obtained as a viscous oil or low-melting solid.

      Stage 3: Controlled Oxidation to 5-Nitro-3,4-dihydroisoquinoline

      Objective: Oxidize the amine to the imine (dihydro) without over-oxidizing to the fully aromatic isoquinoline. Reagent: N-Bromosuccinimide (NBS) . Mechanism: N-bromination followed by base-induced elimination of HBr.

      Protocol:

      • Bromination: Dissolve 5-Nitro-1,2,3,4-tetrahydroisoquinoline (1.78 g, 10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

      • Addition: Add NBS (1.78 g, 10 mmol) portion-wise. Protect from light. Stir for 30 minutes at 0°C.

      • Elimination: Add Triethylamine (Et₃N) (2.0 mL) or Potassium tert-butoxide (KOtBu) (1.2 equiv) and stir for 1 hour at room temperature.

      • Work-up: Wash with water, then brine. Dry over MgSO₄.

      • Isolation: Evaporate solvent. The product, 5-Nitro-3,4-dihydroisoquinoline , is unstable and prone to hydrolysis/polymerization.

      • Stabilization (Recommended): Immediately convert to the Hydrochloride salt by treating the ethereal solution with HCl/Ether. The salt is a stable solid suitable for storage.

      ReagentRoleCritical Note
      NBS OxidantMust be stoichiometric (1:1) to avoid over-oxidation.[4]
      Et₃N / KOtBu BasePromotes elimination of HBr to form the C=N bond.
      HCl/Ether StabilizerConverts unstable imine to stable salt.

      Part 3: References

      • Bischler-Napieralski Reaction Scope:

        • Title: The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.[1][5][6][7]

        • Source: Organic Reactions (Wiley).

        • URL:[Link]

        • Relevance: Confirms that electron-withdrawing groups (nitro) inhibit cyclization, necessitating the alternative route described above.

      • Nitration of Isoquinoline:

        • Title: Separation of 5-nitroquinoline and 8-nitroquinoline (Analogous method for Isoquinoline).

        • Source: European Patent EP0858998A1.

        • URL:

        • Relevance: Provides industrial conditions for nitration and isomer separation via fractional crystallization.

      • Selective Reduction:

        • Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups (Demonstrates Borohydride compatibility).

        • Source: Calvin Digital Commons.[8]

        • URL:[Link]

        • Relevance: Supports the chemoselectivity of borohydride reagents in the presence of nitro groups.

      • Oxidation of Tetrahydroisoquinolines:

        • Title: Oxidative Rearomatization of Tetrahydroisoquinolines.[2][9]

        • Source: National Institutes of Health (PMC).

        • URL:[Link]

        • Relevance: Validates methods for oxidizing THIQ to DHIQ/Isoquinoline scaffolds.

      Sources

      Application Note: Scalable Synthesis Routes for 5-Nitro-3,4-dihydroisoquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      This is a comprehensive Application Note and Protocol guide for the scalable synthesis of 5-Nitro-3,4-dihydroisoquinoline .

      Executive Summary

      The synthesis of 5-nitro-3,4-dihydroisoquinoline (5-NO₂-DHIQ) presents a classic challenge in heterocyclic chemistry: achieving regioselectivity on a deactivated aromatic system while maintaining the integrity of the labile imine (C=N) functionality. This scaffold is a critical intermediate for the development of bioactive alkaloids, specific enzyme inhibitors, and receptor antagonists where the 5-position substitution is pharmacologically non-negotiable.

      Direct cyclization methods (e.g., Bischler-Napieralski) often fail or suffer from poor yields due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring toward electrophilic closure. Consequently, the most robust and scalable route involves the functionalization of the pre-formed isoquinoline core , specifically via nitration followed by selective reduction and subsequent re-oxidation.

      This guide details a validated, scalable 3-step protocol:

      • Regioselective Nitration: Controlling the 5- vs. 8-nitro isomer ratio.

      • Selective Reduction: Chemoselective hydrogenation of the pyridine ring to the tetrahydroisoquinoline (THIQ) without reducing the nitro group.

      • Controlled Oxidation: Conversion of the amine (THIQ) to the target imine (DHIQ).

      Retrosynthetic Analysis & Pathway Selection

      Two primary strategies were evaluated for scale-up suitability.

      • Strategy A: Bischler-Napieralski Cyclization (Not Recommended for Scale)

        • Mechanism:[1][2][3][4][5][6][7] Cyclodehydration of N-[2-(2-nitrophenyl)ethyl]formamide using POCl₃/P₂O₅.

        • Limitation: The 2-nitro group severely deactivates the benzene ring at the site of cyclization (para to the nitro). This requires harsh conditions (high T, superacids), leading to tar formation and low yields (<30%).

      • Strategy B: Isoquinoline Nitration & Redox Manipulation (Recommended)

        • Mechanism:[1][2][3][4][5][6][7] Electrophilic aromatic substitution on isoquinoline, followed by selective hydride reduction and oxidative dehydrogenation.

        • Advantage:[8] Uses inexpensive starting materials (Isoquinoline), established purification methods, and avoids the "deactivated cyclization" bottleneck.

      Strategic Pathway Diagram

      SynthesisRoute IsoQ Isoquinoline (Starting Material) Nitration Step 1: Nitration (KNO3, H2SO4) IsoQ->Nitration NitroIsoQ Mixture: 5-Nitroisoquinoline (Major) 8-Nitroisoquinoline (Minor) Nitration->NitroIsoQ Separation Purification (Fractional Crystallization) NitroIsoQ->Separation Pure5Nitro 5-Nitroisoquinoline (Pure Intermediate) Separation->Pure5Nitro Reduction Step 2: Selective Reduction (NaBH4, AcOH) Pure5Nitro->Reduction NitroTHIQ 5-Nitro-1,2,3,4- tetrahydroisoquinoline Reduction->NitroTHIQ Oxidation Step 3: Oxidation (NBS or I2) NitroTHIQ->Oxidation Target TARGET: 5-Nitro-3,4-dihydroisoquinoline Oxidation->Target

      Caption: Figure 1.[9][10] Optimized synthetic workflow for 5-Nitro-3,4-dihydroisoquinoline favoring the "Modification Route" over direct cyclization.

      Detailed Experimental Protocols

      Step 1: Regioselective Nitration of Isoquinoline

      Objective: Synthesize 5-nitroisoquinoline while managing the formation of the 8-nitro isomer. Scale: 100 g basis.

      • Principle: Nitration of isoquinoline occurs on the protonated species (isoquinolinium ion). The 5- and 8-positions are the most electron-rich on the benzenoid ring. The 5-isomer is generally favored (approx. 70:30 to 80:20 ratio) and is less soluble in specific solvents, aiding purification.

      Reagents:

      • Isoquinoline (1.0 eq)

      • Potassium Nitrate (KNO₃) (1.2 eq)

      • Sulfuric Acid (H₂SO₄), conc. (10 vol)

      Protocol:

      • Setup: Charge a 1 L jacketed reactor with conc. H₂SO₄ (400 mL). Cool to 0–5 °C.

      • Addition: Add Isoquinoline (40.0 g, 0.31 mol) dropwise, maintaining internal temperature <15 °C. Caution: Exothermic.

      • Nitration: Add KNO₃ (37.6 g, 0.37 mol) portion-wise over 1 hour. Maintain temperature at 0–5 °C.

      • Reaction: Allow the mixture to warm to 20–25 °C and stir for 12–16 hours. Monitor by HPLC or TLC.

      • Quench: Pour the reaction mixture onto crushed ice (1 kg).

      • Neutralization: Adjust pH to ~9–10 using Ammonium Hydroxide (NH₄OH). Note: The product will precipitate as a yellow solid.

      • Isolation: Filter the solid. Wash with cold water.

      • Purification (Critical): The crude solid contains both 5- and 8-nitro isomers.

        • Recrystallize from Acetone or Ethanol . The 5-nitro isomer (mp 109–110 °C) crystallizes preferentially, while the 8-nitro isomer (mp 87–88 °C) remains in the mother liquor.

        • Alternative: Flash chromatography (SiO₂, Hexane/EtOAc) if high purity >99% is required immediately.

      Expected Yield: 50–60% (of pure 5-isomer). Data Validation: ¹H NMR (DMSO-d₆) δ 9.70 (s, 1H, H-1), 8.80 (d, 1H, H-3). Distinct shift from 8-nitro isomer.[9]

      Step 2: Selective Reduction to 5-Nitro-1,2,3,4-tetrahydroisoquinoline

      Objective: Reduce the pyridine ring to a secondary amine without reducing the nitro group to an aniline. Challenge: Catalytic hydrogenation (Pd/C, H₂) will reduce the nitro group first. Therefore, a hydride donor (NaBH₄) in acidic media is required.

      Reagents:

      • 5-Nitroisoquinoline (1.0 eq)[11]

      • Sodium Borohydride (NaBH₄) (4.0 eq)

      • Acetic Acid (AcOH) or Methanol/AcOH mixture.

      Protocol:

      • Dissolution: Dissolve 5-Nitroisoquinoline (10.0 g, 57.4 mmol) in Glacial Acetic Acid (150 mL). Note: AcOH acts as both solvent and proton source to activate the pyridine ring.

      • Reduction: Cool to 10 °C. Add NaBH₄ (8.7 g, 230 mmol) portion-wise over 1 hour. Caution: Vigorous hydrogen gas evolution.

      • Stirring: Stir at room temperature for 2–4 hours.

      • Workup: Concentrate the solvent under reduced pressure (remove bulk AcOH).

      • Basification: Dilute residue with water and basify to pH >10 with 20% NaOH.

      • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Dry organics over Na₂SO₄.[9][12]

      • Isolation: Evaporate solvent to yield 5-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow/orange oil or low-melting solid. Conversion to the hydrochloride salt (HCl/Ether) is recommended for storage stability.

      Expected Yield: 70–85%. Key Mechanistic Insight: The protonated isoquinoline (isoquinolinium) is susceptible to nucleophilic attack by hydride at the C1 and C3 positions. The nitro group remains untouched by borohydride under these conditions.

      Step 3: Controlled Oxidation to 5-Nitro-3,4-dihydroisoquinoline

      Objective: Oxidize the secondary amine (THIQ) to the imine (DHIQ). Note: The dihydroisoquinoline product is an imine and can be hydrolytically unstable. It should be used immediately or stored under inert atmosphere.

      Reagents:

      • 5-Nitro-1,2,3,4-THIQ (1.0 eq)[11]

      • N-Bromosuccinimide (NBS) (1.1 eq)

      • Dichloromethane (DCM) or Carbon Tetrachloride.

      Protocol:

      • Setup: Dissolve 5-Nitro-THIQ (5.0 g, 28 mmol) in anhydrous DCM (100 mL).

      • Oxidation: Add NBS (5.5 g, 31 mmol) portion-wise at 0 °C.

      • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

      • Quench: Wash with 10% NaHCO₃ solution, then water.

      • Isolation: Dry organic layer (MgSO₄) and concentrate carefully in vacuo.

      • Product: 5-Nitro-3,4-dihydroisoquinoline is obtained as a thick oil or solid.

      Alternative (Iodine oxidation): Treat THIQ with I₂ (2 eq) and K₂CO₃ in t-Butanol at reflux for 2 hours. This often gives cleaner conversion to the imine.

      Analytical Data & Quality Control

      Parameter5-Nitroisoquinoline5-Nitro-1,2,3,4-THIQ5-Nitro-3,4-dihydroisoquinoline
      State Yellow SolidYellow Oil / Solid (HCl salt stable)Yellow/Brown Oil (Sensitive)
      Melting Point 109–110 °C210–215 °C (as HCl salt)N/A (Often used crude)
      Key ¹H NMR δ 9.7 (s, H1), 8.8 (d, H3)δ 4.1 (s, 2H, H1), 3.1 (t, 2H, H3)δ 8.3–8.5 (s, 1H, H1=N)
      Mass Spec (M+H) 175.1179.1177.1

      Critical QC Check:

      • Step 1: Ensure <1% 8-nitro isomer by NMR integration (H-1 signal of 8-nitro is typically upfield of 5-nitro).

      • Step 2: Confirm absence of aromatic pyridine protons (H-3, H-4) to verify reduction.

      • Step 3: Confirm appearance of imine proton (~8.3 ppm) and disappearance of amine NH.

      References

      • Nitration of Isoquinoline: McCoubrey, A., & Mathieson, D. W. (1951). Isoquinolines. Part III. The nitration of 3:4-dihydro- and 1:2:3:4-tetrahydro-isoquinolines. Journal of the Chemical Society, 2851–2853. Link

      • Selective Reduction Protocol: Buolamwini, J. K., et al. (2003). Synthesis and Flow Cytometric Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Conformationally Constrained Analogues of Nitrobenzylmercaptopurine Riboside. Journal of Medicinal Chemistry, 46(6), 831–837. Link

      • General Bischler-Napieralski Overview: Fodor, G., & Nagubandi, S. (1980).[4] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279–1300. Link

      • Oxidation of THIQ to Dihydroisoquinoline: Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Link

      • Commercial Availability & Properties: 5-Nitroisoquinoline (CAS 607-32-9) and 5-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 1187932-31-5).

      Sources

      Application Note: 5-Nitro-3,4-dihydroisoquinoline as a Pharmaceutical Intermediate

      Author: BenchChem Technical Support Team. Date: February 2026

      This is a comprehensive Application Note and Protocol guide for 5-Nitro-3,4-dihydroisoquinoline and its stable downstream congener, 5-Nitro-1,2,3,4-tetrahydroisoquinoline .[1]

      Part 1: Executive Summary & Strategic Importance

      5-Nitro-3,4-dihydroisoquinoline (5-N-DHIQ) and its reduced form, 5-Nitro-1,2,3,4-tetrahydroisoquinoline (5-N-THIQ) , represent a "privileged scaffold" class in medicinal chemistry.[1] Their value lies in their orthogonal reactivity :

      • The Nitrogen Heterocycle: The secondary amine (in THIQ) or cyclic imine (in DHIQ) allows for rapid diversification via alkylation, acylation, or Buchwald-Hartwig couplings.

      • The 5-Nitro Group: A "masked" aniline.[1] It remains inert during upstream assembly and can be selectively reduced later to a primary amine (5-amino), enabling the installation of warheads (e.g., acrylamides for covalent inhibition) or solubilizing groups in the final stage.

      Primary Applications:

      • Kinase Inhibitors: Precursor for HPK1 and Mer kinase inhibitors.

      • Caspase Inhibitors: Peptidomimetic scaffolds.

      • Chiral Building Blocks: The 3,4-dihydroimine is the substrate for asymmetric transfer hydrogenation (ATH) to generate enantiopure tetrahydroisoquinolines.

      Part 2: Chemical Profile & Critical Distinctions

      Researchers often conflate the dihydro and tetrahydro forms. Precision is required for protocol success.

      Feature5-Nitro-3,4-dihydroisoquinoline 5-Nitro-1,2,3,4-tetrahydroisoquinoline
      Structure Cyclic Imine (C=N bond at C1)Cyclic Amine (Saturated C-N bond)
      Stability Reactive Intermediate. Hydrolysis-sensitive.[1] Usually generated in situ or stored under inert gas at -20°C.Stable. Commercially available as HCl salt.[1] Shelf-stable solid.
      Role Substrate for asymmetric reduction; Electrophile.Nucleophilic building block; Scaffold core.
      CAS (Generic) Not widely listed (Transient)41959-45-9 (Free base) / 19303-34-5 (HCl)

      Part 3: Synthetic Protocols

      Protocol A: Selective Synthesis of 5-Nitro-1,2,3,4-THIQ

      Challenge: Reducing the pyridine ring of 5-nitroisoquinoline without reducing the nitro group to an amine.[1] Standard catalytic hydrogenation (H₂/Pd-C) often fails, yielding the diamine. Solution: Ionic Reduction using Sodium Borohydride in Acidic Media or Transfer Hydrogenation.

      Materials
      • Substrate: 5-Nitroisoquinoline (CAS 607-32-9)[1]

      • Reagents: Sodium Borohydride (NaBH₄), Glacial Acetic Acid.

      • Solvent: Methanol (MeOH).

      Step-by-Step Workflow
      • Dissolution: Dissolve 5-Nitroisoquinoline (10.0 mmol, 1.74 g) in MeOH (50 mL) in a round-bottom flask.

      • Activation: Cool to 0°C. Add Glacial Acetic Acid (50.0 mmol, 3.0 mL) dropwise. Mechanistic Note: This protonates the pyridine nitrogen, activating the C=N bond for hydride attack.

      • Reduction: Add NaBH₄ (40.0 mmol, 1.51 g) in small portions over 30 minutes. Caution: Vigorous gas evolution (H₂).

      • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: DCM/MeOH 95:5). The starting material (aromatic) will disappear; the product is more polar.

      • Quench: Quench with 1N NaOH until pH > 10. Critical: High pH ensures the product is in the free base form for extraction.

      • Workup: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

      • Purification: If necessary, convert to HCl salt by adding 4M HCl in Dioxane to the ethereal solution of the free base. Filter the yellow precipitate.

      Yield Expectation: 85–92% Purity: >98% (HPLC)

      Protocol B: Asymmetric Synthesis via 5-Nitro-3,4-dihydroisoquinoline

      Application: Generating chiral (1S)- or (1R)-substituted derivatives.[1] Mechanism: The Bischler-Napieralski reaction generates the dihydro imine, which is then subjected to Asymmetric Transfer Hydrogenation (ATH).

      Workflow Diagram (DOT Visualization)

      G Start Phenethylamine Precursor Amide Amide Intermediate Start->Amide Acylation DHIQ 5-Nitro-3,4-dihydroisoquinoline (Reactive Imine) Amide->DHIQ Bischler-Napieralski (POCl3, Reflux) THIQ (S)-5-Nitro-THIQ (Chiral Scaffold) DHIQ->THIQ Asymmetric Transfer Hydrogenation (HCOOH/Et3N) Catalyst Noyori Catalyst (Ru-TsDPEN) Catalyst->DHIQ Catalysis

      Caption: Pathway for the asymmetric synthesis of chiral 5-nitro-tetrahydroisoquinolines via the dihydroisoquinoline intermediate.

      Protocol Highlights
      • Cyclization: Treat N-(2-(3-nitrophenyl)ethyl)acetamide with POCl₃ in refluxing acetonitrile for 2 hours.

      • Isolation: Evaporate volatiles. Do not perform aqueous workup if the imine is unstable. Use the crude residue or a quick filtration through a silica plug (deactivated with Et₃N).

      • Asymmetric Reduction: Dissolve the crude 5-Nitro-3,4-dihydroisoquinoline in DCM. Add RuCl (1 mol%) and Formic Acid/Triethylamine (5:2 azeotrope).[1] Stir at RT for 12 hours.

      • Result: Enantiomeric Excess (ee) typically >95%.[2]

      Part 4: Application Case Study – Kinase Inhibitor Synthesis[3]

      Target: Synthesis of an HPK1 (Hematopoietic Progenitor Kinase 1) Inhibitor candidate. Role of 5-Nitro-THIQ: Acts as the core linker.[1] The nitrogen binds the hinge region or solvent front; the nitro group is reduced to an amine to attach the "tail" interacting with the P-loop.

      Data Summary: Reactivity Profile

      Reaction StepReagentsConditionsYieldMechanistic Insight
      N-Functionalization 2-Chloropyrazine, Et₃NDMF, 80°C90%SNAr on the pyrazine ring by the secondary amine of THIQ.[1]
      Nitro Reduction Fe powder, NH₄ClEtOH/H₂O, 80°C95%Chemoselective. Avoids hydrogenolysis of the pyrazine-Cl bond (which would occur with Pd/H₂).
      Amide Coupling Carboxylic Acid, HATUDMF, RT88%Coupling to the newly formed 5-amino group.

      Part 5: Quality Control & Analytics[1]

      1. HPLC Method (Reverse Phase)

      • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

      • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

      • Gradient: 5% B to 95% B over 8 minutes.

      • Detection: 254 nm (Aromatic) and 280 nm (Nitro absorbance).

      • Retention Time: 5-Nitro-THIQ elutes earlier than 5-Nitroisoquinoline due to loss of aromaticity/planarity.[1]

      2. NMR Validation (¹H NMR, 400 MHz, CDCl₃)

      • Diagnostic Signal (THIQ): Look for the saturation signals.

        • 
           ~4.1 ppm (Singlet, 2H, C1-H). Note: If this is a doublet or shifted, check for oxidation.
          
        • 
           ~3.2 ppm (Triplet, 2H, C3-H).
          
        • 
           ~2.9 ppm (Triplet, 2H, C4-H).
          
      • Diagnostic Signal (DHIQ - Imine):

        • 
           ~8.3–8.5 ppm (Singlet/Multiplet, 1H, HC=N ). The imine proton is highly deshielded compared to the amine.
          

      Part 6: References

      • Selective Reduction Protocol: Pietrowski, M., et al. (2023).[3] "Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines." Organic Process Research & Development. Link (Demonstrates selectivity challenges and flow solutions).

      • HPK1 Inhibitor Synthesis: Wang, Y., et al. (2021). "Aminopyrazine compounds as HPK1 inhibitors." World Intellectual Property Organization, WO2021032148A1. Link (Details the use of 5-nitro-THIQ as a starting material).[1]

      • Asymmetric Transfer Hydrogenation: Vedejs, E., et al. (1999). "Asymmetric Synthesis of Tetrahydroisoquinolines via Rhodium-Catalyzed Transfer Hydrogenation." Journal of Organic Chemistry. Link (Foundational protocol for DHIQ to THIQ reduction).

      • Pharmaceutical Applications (Review): Chithra, M., et al. (2021). "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." RSC Medicinal Chemistry. Link

      Sources

      Troubleshooting & Optimization

      Technical Support Center: 5-Nitro-3,4-dihydroisoquinoline Purification

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide serves as a technical support center for the purification of 5-Nitro-3,4-dihydroisoquinoline . This intermediate presents specific challenges due to the cyclic imine (C=N) moiety, which is prone to hydrolysis, and the nitro group , which influences polarity and solubility.

      The following protocols are designed to maximize purity while preserving the chemical integrity of the dihydroisoquinoline core.

      Status: Active Classification: Nitrogen Heterocycle / Cyclic Imine Critical Warning: Moisture Sensitivity (Hydrolysis Risk)

      Solvent Selection Matrix

      Select the solvent system based on your crude material's profile. All solvents must be anhydrous to prevent hydrolysis of the imine bond back to the amide or aldehyde/amine precursors.

      Primary Solvent Systems
      Solvent SystemRatio (v/v)ClassificationApplication CaseRisk Factor
      Ethanol (Anhydrous) 100%Protogenic PolarGold Standard. Best for general removal of tarry non-polar impurities.Medium (Must be dry to prevent hydrolysis).
      EtOAc / Hexanes 1:3 to 1:5Polar/Non-PolarHigh Recovery. Use if the compound is highly soluble in alcohols or "oils out" in EtOH.Low (Chemically inert).
      Isopropanol (IPA) 100%Protogenic PolarThermal Gradient. Good if the melting point is <100°C; IPA has a wider temperature range than EtOH.Medium.
      Toluene 100%AromaticSpecific Impurities. Excellent for removing non-aromatic side products.High (High BP requires vacuum drying).
      Solvent Compatibility Logic (DOT Visualization)

      The following decision tree illustrates the logical selection process based on observed crude properties.

      SolventSelection Start Analyze Crude 5-Nitro-3,4-DHIQ CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Crystalline Oil Oil / Sticky Gum CheckState->Oil Amorphous CheckSolubility Solubility in Hot EtOH? Solid->CheckSolubility Trituration Trituration: Cold Ether/Pentane Oil->Trituration Attempt Solidification SaltFormation Convert to HCl Salt Oil->SaltFormation Persistent Oil Soluble Fully Soluble CheckSolubility->Soluble Insoluble Insoluble CheckSolubility->Insoluble RecrystEtOH Recrystallize: Anhydrous EtOH Soluble->RecrystEtOH RecrystEtOAc Recrystallize: EtOAc/Hexane Insoluble->RecrystEtOAc Trituration->CheckState Re-evaluate

      Caption: Logic flow for selecting the appropriate purification route based on the physical state and solubility profile of the crude intermediate.

      Detailed Protocol: The "Anhydrous" Standard

      Objective: Purify 5-Nitro-3,4-dihydroisoquinoline without degrading the imine bond.

      Reagents Required[1][2][3][4][5][6][7][8]
      • Crude 5-Nitro-3,4-dihydroisoquinoline.

      • Anhydrous Ethanol (dried over 3Å molecular sieves).

      • Activated Carbon (optional, for decolorization).

      • Nitrogen/Argon atmosphere.

      Step-by-Step Methodology
      • Dissolution (Reflux):

        • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

        • Flush the system with Nitrogen to remove ambient moisture.

        • Add Anhydrous Ethanol in small portions through the top of the condenser while heating the flask in an oil bath (approx. 80°C).

        • Stop adding solvent the moment the solid dissolves completely.

        • Note: If colored impurities persist, add activated carbon (1-2% w/w) and reflux for 5 minutes. Filter hot through a Celite pad.

      • Crystallization (Cooling):

        • Remove the flask from heat and allow it to cool to room temperature slowly (over 30-45 minutes). Rapid cooling traps impurities.

        • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

      • Isolation:

        • Filter the crystals using a Buchner funnel under vacuum.[1]

        • Wash: Rinse the filter cake with a small volume of cold, anhydrous ethanol or cold diethyl ether.

        • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or KOH pellets to remove trace solvent and moisture.

      Troubleshooting Guide (FAQs)

      Issue 1: "The compound is oiling out instead of crystallizing."

      Diagnosis: The melting point of the solvated compound is likely lower than the boiling point of the solvent, or the solution is too concentrated.[2] Corrective Action:

      • Re-heat the mixture until the oil redissolves.

      • Add a small amount of additional solvent (dilute the solution slightly).[2][3]

      • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

      • Change Solvent: Switch to a dual-solvent system (EtOAc/Hexane). Dissolve in minimum hot EtOAc, then add warm Hexane dropwise until turbidity appears. Cool slowly.

      Issue 2: "My yield is low, and the mother liquor smells like an amine/aldehyde."

      Diagnosis: Hydrolysis has occurred. The cyclic imine (C=N) bond is unstable in the presence of water and heat, reverting to the open-chain amino-aldehyde or amide. Corrective Action:

      • Ensure all solvents are strictly anhydrous .

      • Avoid prolonged boiling.

      • If the free base is too unstable, convert it to the Hydrochloride salt .

        • Protocol: Dissolve crude oil in dry ether. Add 1M HCl in ether dropwise. The salt should precipitate immediately and is generally much more stable and easier to recrystallize (from MeOH/Ether).

      Issue 3: "The crystals are highly colored (dark yellow/brown)."

      Diagnosis: Nitro compounds are naturally colored (yellow), but dark brown indicates oxidation tars or polymerized byproducts. Corrective Action:

      • Perform a Charcoal Treatment (as described in the Protocol).

      • If charcoal fails, the impurity is likely occluded in the crystal lattice. Perform a recrystallization from a different solvent polarity (e.g., Toluene) to disrupt the inclusion.

      Mechanistic Workflow (DOT Visualization)

      This diagram outlines the critical pathway for handling the instability of the dihydroisoquinoline core during purification.

      PurificationWorkflow Crude Crude Mixture (Imine + Tars) Dissolve Dissolution (Anhydrous Solvent) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (Nucleation) Filter->Cool Isolate Filtration & Drying (Vacuum/Desiccator) Cool->Isolate Hydrolysis RISK: Hydrolysis (Avoid Water) Hydrolysis->Dissolve Inhibits

      Caption: Operational workflow emphasizing the critical control point of moisture avoidance to prevent hydrolysis.

      References

      • Bischler-Napieralski Reaction Mechanisms & Conditions

        • Organic Chemistry Portal.[4] "Bischler-Napieralski Reaction."[5][6][4][7][8][9] (Accessed 2024). A comprehensive overview of the cyclization conditions and stability of dihydroisoquinolines.

      • Purification of Nitrogen Heterocycles

        • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
      • Synthesis of Dihydroisoquinolines (General Protocol)

        • Whaley, W. M., & Govindachari, T. R. (1951). "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction." Organic Reactions, 6, 74.
      • Handling of Nitro-Substituted Aromatics

        • BenchChem Technical Guides.

      Sources

      Separating 5-nitro and 8-nitro dihydroisoquinoline isomers

      Author: BenchChem Technical Support Team. Date: February 2026

      To: Research Team (Medicinal Chemistry/Process Development) From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: TICKET #5N8N-ISO: Resolution Strategies for Nitro-Dihydroisoquinoline Isomer Mixtures

      Executive Summary

      You have encountered a classic bottleneck in isoquinoline scaffold synthesis: the separation of 5-nitro and 8-nitro isomers. While your request specifically mentions dihydroisoquinolines (DHIQ), experience dictates that separating these isomers at the dihydro stage is chemically risky due to the instability of the cyclic imine (Schiff base) moiety, which is prone to oxidation, polymerization, or hydrolysis.

      The Golden Rule: Separate at the stable Isoquinoline (aromatic) stage before reduction.[1]

      This guide provides a robust, self-validating workflow to separate 5-nitroisoquinoline (5-NIQ) and 8-nitroisoquinoline (8-NIQ) using their distinct nitrate salt solubilities—a method far superior to chromatography for bulk scale.[1]

      Part 1: The Separation Strategy (Decision Matrix)

      Before proceeding, verify your current intermediate status.[1][2]

      SeparationStrategy Start Current Sample State Mixture_Iso Mixture of 5-NO2 & 8-NO2 Isoquinoline (Aromatic) Start->Mixture_Iso Mixture_DHIQ Mixture of 5-NO2 & 8-NO2 Dihydroisoquinoline (Reduced) Start->Mixture_DHIQ Method_Salt PROTOCOL A: Nitrate Salt Fractional Crystallization (High Purity, Scalable) Mixture_Iso->Method_Salt Recommended Decision1 Can you oxidize back or re-synthesize? Mixture_DHIQ->Decision1 Decision1->Method_Salt Yes (Re-synthesis) Method_Flash PROTOCOL B: Flash Chromatography (DCM/MeOH Gradient) *Warning: Stability Risk* Decision1->Method_Flash No (Must separate as is) Reduction Selective Reduction to Dihydroisoquinoline Method_Salt->Reduction Post-Separation

      Caption: Decision tree prioritizing separation at the stable aromatic stage to avoid DHIQ degradation.

      Part 2: Protocol A - Nitrate Salt Fractional Crystallization

      Best for: Bulk separation (>1g) of the standard nitration mixture (approx. 85:15 ratio of 5-nitro to 8-nitro).[1]

      The Science: 5-nitroisoquinoline nitrate is significantly less soluble in cold dilute nitric acid than the 8-nitro isomer. This thermodynamic difference allows for near-quantitative separation without silica gel [1].

      Step-by-Step Workflow

      1. Salt Formation & Precipitation

      • Dissolution: Dissolve the crude nitration mixture in minimum hot dilute ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
         (approx. 2M to 4M).[3]
        
        • Tip: If the mixture is already in acid from the nitration quench, adjust concentration to ~15-20% acid mass.[1]

      • Crystallization: Cool the solution slowly to 0–5°C. Stir gently for 2–4 hours.

      • Filtration: Filter the pale yellow precipitate.[1]

        • Solid Cake: Contains 5-nitroisoquinoline nitrate (Major product).[1]

        • Filtrate (Mother Liquor): Contains 8-nitroisoquinoline nitrate (Minor product) + impurities.[1]

      2. Liberation of the Free Base (5-Nitro)

      • Suspend the solid nitrate cake in water.

      • Neutralize with aqueous ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
         or 
        
        
        
        until pH ~9.
      • Extract with DCM or EtOAc, dry (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
        ), and concentrate.
        
      • Result: Pure 5-nitroisoquinoline.[1][4]

      3. Recovery of the Minor Isomer (8-Nitro)

      • Neutralize the acidic mother liquor from Step 1.[1]

      • Extract with DCM.[1]

      • Purification: The residue will be enriched in 8-nitroisoquinoline (~60-80%). Perform a quick Flash Chromatography (Silica, 0-5% MeOH in DCM) to isolate pure 8-nitroisoquinoline.

      Part 3: Protocol B - Chromatographic Separation (Troubleshooting)

      Best for: Small scale (<500mg) or if the mixture is already reduced to dihydroisoquinolines.[1]

      Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

      Parameter5-Nitro Isomer Behavior8-Nitro Isomer Behavior
      Rf (2% MeOH/DCM) ~0.4 (Elutes Second)~0.6 (Elutes First)
      Polarity More polar (Nitro is para-like to N)Less polar (Nitro is peri to N)
      Column Load 1:50 (Sample:Silica)1:50 (Sample:Silica)

      Troubleshooting FAQ:

      • Q: The spots are streaking.

        • A: Isoquinolines are basic. Add 1% Triethylamine (TEA) or 0.5% aqueous Ammonia to your mobile phase to sharpen the peaks.

      • Q: I see a third spot appearing during evaporation.

        • A: If working with dihydroisoquinolines, this is likely the oxidized isoquinoline or a polymer.[1] Keep rotary evaporator bath <35°C and flush with Argon immediately.

      Part 4: Analytical Validation (NMR)

      You must distinguish the isomers definitively.[2] The H-1 proton (adjacent to Nitrogen) and the coupling pattern of the benzene ring are the diagnostic keys [2].

      1H NMR Diagnostic Table (CDCl3, 400 MHz)
      Feature5-Nitroisoquinoline 8-Nitroisoquinoline
      H-1 Singlet ~9.45 - 9.60 ppm ~9.80 - 10.0 ppm
      Mechanism Deshielded by ring current.Extremely deshielded by "peri" effect of 8-NO2 group.
      Aromatic Region ABC Pattern (H6, H7, H8)ABX/ABC Pattern (H5, H6, H7)
      Coupling H-8 often appears as a doublet (approx 8.5 Hz).[2]H-7 often appears as a doublet.

      Visual Confirmation:

      • 5-Nitro: Look for the H-1 singlet. Then look for the absence of the low-field "peri" shift seen in the 8-nitro. The H-4 proton (beta to nitrogen) in 5-nitro is also significantly deshielded compared to unsubstituted isoquinoline.

      • 8-Nitro: The H-1 signal is often the most downfield signal in the entire spectrum, sometimes pushing past 10.0 ppm depending on concentration and solvent acidity.[1]

      Part 5: Reduction to Dihydroisoquinoline

      Once separated, reduce the pure isomers individually to generate your target 5-nitro-3,4-dihydroisoquinoline or 8-nitro-3,4-dihydroisoquinoline .[1]

      Recommended Protocol:

      • Reagent: Sodium Borohydride (

        
        ) in Ethanol/Acetic Acid OR Sodium Cyanoborohydride (
        
        
        
        ).
      • Condition:

        
         to Room Temp.
        
      • Monitoring: Watch for the disappearance of the H-1 aromatic singlet and the appearance of the imine H-1 (s, ~8.3 ppm) and methylene signals (t, ~2.8 and 3.8 ppm).

      • Caution: Stop the reaction before it proceeds to the tetrahydro amine.[1]

      References

      • Wozniak, M., et al. (2022).[2] "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives." Molecules, 27(22), 7862. Link[2]

        • Validates the nitration ratio and stability of the 5-nitro isomer.
      • Osborn, A. R., & Schofield, K. (1956).[2] "Indazoles and Isoquinolines." Journal of the Chemical Society, 4191-4206. Link

        • The foundational text on isoquinoline nitration and nitrate salt separation.[1][2]

      • Potter, C. J., et al. (1953). "The Nitration of Isoquinoline." Journal of the Chemical Society, 262.

        • Establishes the 85:15 isomeric r
      • BenchChem. (2025). "Comparative Spectroscopic Guide to Quinoline and Isoquinoline." Link

        • Source for general NMR shift comparisons of the scaffold.

      Sources

      Technical Support Center: Isoquinoline Synthesis & Cyclization

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Operational | Agent: Senior Application Scientist | Ticket: #ISOQ-CYCL-001

      Welcome to the Isoquinoline Synthesis Troubleshooting Hub.

      You are likely here because your cyclization failed. Whether you are stuck with an unreactive amide, a hydrolyzed acetal, or a regioisomeric mixture, this guide addresses the specific failure modes of the three primary synthetic pathways: Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch .

      Select your workflow below to access targeted troubleshooting protocols.

      Module 1: The Bischler-Napieralski (B-N) Reaction

      Target Product: 3,4-Dihydroisoquinoline (often dehydrogenated later to Isoquinoline).[1][2][3] Key Failure Mode: "Retro-Ritter" fragmentation or lack of electrophilicity.

      Diagnostic Q&A

      Q: My reaction mixture turned into a black tar with no identifiable product. I used POCl₃ at reflux. A: You likely experienced thermal degradation. Traditional B-N conditions (POCl₃, P₂O₅ at >100°C) are too harsh for electron-rich or sensitive substrates.

      • The Fix: Switch to the Modified Bischler-Napieralski using Triflic Anhydride (Tf₂O).

      • Protocol: Dissolve amide in DCM. Add 2-chloropyridine (base) and cool to -78°C. Add Tf₂O dropwise. Warm to 0°C. This activates the amide to a nitrilium species under mild conditions, preventing tar formation.

      Q: I isolated a nitrile instead of the isoquinoline. What happened? A: You encountered the Retro-Ritter fragmentation . In 1,2-diarylethylamides, the intermediate nitrilium ion is prone to elimination, cleaving the molecule into a nitrile and a stilbene derivative.[2]

      • The Fix: Use the Larsen Modification .

      • Mechanism: Convert the amide to an

        
        -acyliminium ion (which cannot undergo Retro-Ritter) using oxalyl chloride and FeCl₃, followed by acid-mediated cyclization.[2]
        
      Workflow Visualization: B-N Optimization Strategy

      BN_Troubleshooting Start Start: Amide Substrate CheckRing Is the aryl ring electron-rich? Start->CheckRing Traditional Standard: POCl3 in Toluene (Reflux) CheckRing->Traditional No (Deactivated) CheckSensitive Is the substrate acid/heat sensitive? CheckRing->CheckSensitive Yes (Activated) Product Product: 3,4-Dihydroisoquinoline Traditional->Product Tf2O_Method Method A: Tf2O + 2-Cl-Pyridine (-78°C to 0°C) CheckSensitive->Tf2O_Method Yes CheckRetro Is it a 1,2-diarylethylamide? (Risk of Retro-Ritter) CheckSensitive->CheckRetro No Tf2O_Method->Product CheckRetro->Traditional No Larsen Method B: Larsen Modification (Oxalyl Chloride/FeCl3) CheckRetro->Larsen Yes (High Risk) Larsen->Product

      Figure 1: Decision matrix for selecting the correct Bischler-Napieralski activation agent based on substrate stability and fragmentation risk.

      Module 2: The Pictet-Spengler (P-S) Cyclization

      Target Product: 1,2,3,4-Tetrahydroisoquinoline (THIQ).[4] Key Failure Mode: "Arrested" cyclization or poor regioselectivity.

      Diagnostic Q&A

      Q: My reaction forms the imine (Schiff base) but refuses to cyclize. A: The aromatic ring is likely not nucleophilic enough. The P-S reaction relies on the electron density of the aryl ring to attack the electrophilic iminium ion.

      • The Fix:

        • Solvent Switch: If using aqueous acid, switch to anhydrous Trifluoroacetic Acid (TFA) or methanesulfonic acid in DCM to increase the electrophilicity of the iminium species.

        • Substrate Modification: Ensure you have an Electron Donating Group (EDG) like -OH or -OMe at the meta position (relative to the ethylamine chain). Without this activation, cyclization is kinetically difficult.

      Q: I am getting a mixture of regioisomers. A: This occurs when the activating group directs ortho/para, and both positions are open.

      • The Fix: Use a Blocking Group . Install a halogen (Br/I) at the undesired position. After cyclization, remove it via hydrogenolysis or lithiation. Alternatively, use steric bulk in the aldehyde component to favor the less hindered para cyclization (thermodynamic product) over the ortho (kinetic product).

      Experimental Protocol: Kinetic vs. Thermodynamic Control
      ParameterKinetic Control (Ortho)Thermodynamic Control (Para)
      Solvent Aprotic (DCM, MeCN)Protic (MeOH, H₂O)
      Acid Anhydrous TFA (Low Temp)HCl (Reflux)
      Mechanism Rapid, irreversible attack at most accessible site.Reversible attack; equilibrates to most stable isomer.
      Module 3: The Pomeranz-Fritsch (P-F) Reaction

      Target Product: Isoquinoline (Fully Aromatic).[5][6] Key Failure Mode: Acetal hydrolysis competing with cyclization.

      Diagnostic Q&A

      Q: I only isolated the aldehyde starting material and a tar. The acetal is gone. A: The acid concentration was too low or water was present. If the acid hydrolyzes the acetal to an aldehyde before the ring closes, the resulting aldehyde polymerizes or reacts non-productively.

      • The Fix: Increase acid concentration significantly.

      • Protocol: Use 70-75% w/w H₂SO₄ or, for better results, Triflic Acid (TfOH) . The reaction requires a protonation state that activates the acetal leaving group without generating free water that hydrolyzes the linkage.

      Q: The yield is consistently low (<20%). A: Try the Bobbitt Modification .

      • Reasoning: The cyclization of the imine (C=N) onto the ring is difficult because the intermediate is an electron-poor cation.

      • Protocol:

        • Condense benzaldehyde + aminoacetal.[5][7]

        • Reduce the imine to an amine (NaBH₄).

        • Cyclize the amine-acetal using 6M HCl. The amine is a better donor, facilitating the attack on the acetal carbon. Note: This yields a tetrahydroisoquinoline.[7][8][9][10]

      Module 4: Comparative Reagent Guide

      Use this table to select the correct methodology for your specific substrate constraints.

      MethodBest For...Critical ReagentMajor Limitation
      Classic B-N Simple, robust substratesPOCl₃ / P₂O₅High heat; thermal decomp.
      Modified B-N (Tf₂O) Acid-sensitive / Complex natural productsTf₂O + 2-Cl-PyridineMoisture sensitivity; Cost.
      Larsen B-N 1,2-Diarylethylamides(COCl)₂ / FeCl₃Multi-step procedure.
      Pictet-Spengler Biomimetic synthesis (Indoles/Phenols)TFA or Phosphate BufferRequires electron-rich ring.
      Pomeranz-Fritsch Fully aromatic isoquinolinesH₂SO₄ / TfOHCompeting acetal hydrolysis.
      References
      • Larsen, R. D., et al. (1991).[2] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." Journal of Organic Chemistry, 56(21), 6034–6038.[2] Link

        • Grounding: Establishes the oxalyl chloride/FeCl3 protocol to prevent Retro-Ritter fragment
      • Charette, A. B., & Grenon, M. (2001). "Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine." Canadian Journal of Chemistry, 79(11), 1694–1703. Link

        • Grounding: Validates the mechanism of Tf2O activation for mild B-N cycliz
      • Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564.[8] Link

        • Grounding: Comprehensive review on P-S mechanism, "Pictet-Spenglerase" enzymes, and pH effects.
      • Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. IV. The Synthesis of 1,2,3,4-Tetrahydroisoquinolines." Journal of Organic Chemistry, 30(7), 2247–2250. Link

        • Grounding: Source for the Bobbitt modification (reduction prior to cycliz
      • Organic Chemistry Portal. "Bischler-Napieralski Reaction." Link

        • Grounding: Verified general reaction conditions and mechanisms.

      Sources

      Technical Support Center: Nitration of Dihydroisoquinoline (DHIQ)

      Author: BenchChem Technical Support Team. Date: February 2026

      Subject: Minimizing Side Reactions & Optimizing Regioselectivity in DHIQ Nitration Ticket ID: DHIQ-NIT-001 Support Tier: Level 3 (Senior Application Scientist)

      Executive Summary

      Direct nitration of 3,4-dihydroisoquinoline (DHIQ) is a high-risk synthetic operation compared to its fully aromatic (isoquinoline) or saturated (tetrahydroisoquinoline) counterparts. The core challenge lies in the imine bond (

      
      ) , which is highly susceptible to:
      
      • Oxidative cleavage or conversion to isoquinolin-1-ones (lactams) by nitric acid.

      • Hydrolysis to amino-aldehydes during aqueous acidic workup.

      • Polymerization under thermal stress.

      This guide provides a troubleshooting framework to navigate these instabilities, prioritizing the C7-selective nitration pathway while suppressing oxidative degradation.

      Part 1: The Reaction Landscape (Mechanism & Failure Modes)

      To troubleshoot, one must visualize the competition between the desired Electrophilic Aromatic Substitution (EAS) and the undesired oxidation/hydrolysis.

      Diagram 1: Reaction Pathways & Side Product Formation

      DHIQ_Nitration_Pathways cluster_main Acidic Conditions (H2SO4) DHIQ 3,4-Dihydroisoquinoline (DHIQ) Prot_DHIQ Protonated DHIQ (Imine Salt) DHIQ->Prot_DHIQ H+ (Fast) Lactam Isoquinolin-1-one (Oxidation Side Product) DHIQ->Lactam HNO3 (Oxidation) Temp > 0°C Sigma_Complex σ-Complex (Wheland Intermediate) Prot_DHIQ->Sigma_Complex + NO2+ (Rate Limiting) Nitro_DHIQ 7-Nitro-DHIQ (Target Product) Sigma_Complex->Nitro_DHIQ - H+ Hydrolysis Amino-Aldehyde (Ring Opening) Nitro_DHIQ->Hydrolysis Aq. Workup (pH < 4)

      Caption: Figure 1. The DHIQ nitration network. Note that the unprotonated free base is the species most susceptible to oxidative degradation to the lactam.

      Part 2: Troubleshooting Guide (FAQs)

      Module 1: Preventing Oxidation (The "Tar" Problem)

      Q: My reaction mixture turns black/tarry, and I see a strong carbonyl peak in IR (~1650 cm⁻¹). What is happening? A: You are likely oxidizing the imine double bond to an amide (lactam), forming isoquinolin-1-one or polymerizing the substrate. Nitric acid acts as a strong oxidant, not just a nitrating agent.

      Root Cause:

      • Free Base Exposure: If the DHIQ is not fully protonated before the nitrating agent is generated, the electron-rich double bond attacks the oxidant.

      • Exotherm: Temperatures above 0°C favor oxidation over nitration.

      Corrective Protocol:

      • Switch Reagents: Do not use fuming

        
         directly. Use Potassium Nitrate (
        
        
        
        ) in concentrated Sulfuric Acid (
        
        
        )
        . This generates the nitronium ion (
        
        
        ) in situ under anhydrous conditions while keeping the DHIQ fully protonated (protected) as the sulfate salt.
      • Reverse Addition: Dissolve DHIQ in

        
        first (cool to -10°C). Ensure it is fully dissolved (protonated). Then, add solid 
        
        
        
        in small portions.
      • Temperature Cap: Maintain internal temperature strictly between -10°C and -5°C .

      Module 2: Regioselectivity (Targeting C7)

      Q: I am getting a mixture of isomers. Which position is favored, and how do I optimize for it? A: In strong acid (

      
      ), the major product is 7-nitro-3,4-dihydroisoquinoline .
      

      Mechanistic Insight:

      • The Protonated Imine (

        
        )  is a strong electron-withdrawing group (EWG) and a meta-director.
        
      • The Alkyl group at C4 is electron-donating and an ortho/para-director.

      • Analysis:

        • C5: Ortho to alkyl, Meta to

          
          . (Sterically crowded).
          
        • C6: Meta to alkyl, Para to

          
          . (Disfavored by both).[1]
          
        • C7: Para to alkyl, Meta to

          
          . (Synergistic match ).
          
        • C8: Ortho to alkyl, Ortho to

          
          . (Highly unfavorable due to charge repulsion).
          

      Optimization:

      • Ensure the media is superacidic (

        
        ). If the acid is too weak (e.g., dilute 
        
        
        
        ), the unprotonated species may react, leading to C5/C8 mixtures characteristic of neutral isoquinolines.
      Module 3: Workup & Hydrolysis Control

      Q: My product disappears during extraction, or I isolate an aldehyde. Why? A: The imine bond is unstable in aqueous acid. During the quench, if the pH remains acidic while water is present, the ring opens (hydrolysis).

      The "Flash Neutralization" Workup:

      • Do NOT pour the reaction mixture onto simple ice/water.

      • Prepare: A rapidly stirred slurry of Ice + Ammonium Hydroxide (

        
        ) .
        
      • Quench: Pour the acidic reaction mixture slowly into the basic slurry.

      • Goal: The pH should transition from

        
         to 
        
        
        
        almost instantly, skipping the hydrolysis danger zone (pH 2-5).
      • Extraction: Extract immediately with Dichloromethane (DCM).

      Part 3: Validated Experimental Protocol

      Protocol: Synthesis of 7-Nitro-3,4-dihydroisoquinoline Standardized for 10 mmol scale.

      ParameterSpecificationRationale
      Solvent Conc.
      
      
      (10 mL)
      Acts as solvent and proton source to protect the imine.
      Nitrating Agent
      
      
      (1.05 equiv)
      Controlled release of
      
      
      ; avoids oxidant spike.
      Temperature -10°C to -5°CSuppresses oxidation to lactam.
      Time 1–2 HoursExtended times increase risk of hydrolysis/polymerization.
      Quench Ice/
      
      
      Prevents ring opening (hydrolysis).
      Step-by-Step Workflow
      • Dissolution (Protection): Place 10 mL of conc.

        
         in a round-bottom flask. Cool to -10°C using an acetone/dry-ice or salt/ice bath. Add 3,4-dihydroisoquinoline (1.31 g, 10 mmol) dropwise/portion-wise. Wait for complete dissolution.
        
      • Nitration: Add powdered

        
         (1.06 g, 10.5 mmol) in small portions over 20 minutes. Monitor internal temp; do not exceed -5°C.
        
      • Reaction: Stir at -5°C for 1 hour. Monitor via TLC (Alumina plates recommended, as Silica is acidic and may hydrolyze the imine).

      • Quench: Pour the reaction mixture into a beaker containing 50g crushed ice and 20 mL conc.

        
        . Check pH immediately ; ensure pH > 9. Add more base if necessary.
        
      • Isolation: Extract with

        
         mL DCM. Wash combined organics with Brine. Dry over 
        
        
        
        .[2] Evaporate solvent at
        
        
        .

      Part 4: Decision Matrix (Workflow Visualization)

      Diagram 2: Troubleshooting Decision Tree

      DHIQ_Decision_Tree Start Start: Nitration of DHIQ Check_Substrate Is the DHIQ substrate stable in acid? Start->Check_Substrate Direct_Route Direct Nitration Route (High Risk) Check_Substrate->Direct_Route Yes (Proceed with caution) Indirect_Route Indirect Route (Recommended) Check_Substrate->Indirect_Route No (Prefer Robustness) Method_A Use KNO3 / H2SO4 Temp < -5°C Direct_Route->Method_A Method_B 1. Nitrate Phenethylamine 2. Bischler-Napieralski Cyclization Indirect_Route->Method_B Result_Check Check TLC/LCMS Method_A->Result_Check Issue_Tar Issue: Black Tar/Lactam Result_Check->Issue_Tar Oxidation detected Issue_Hydrolysis Issue: Aldehyde Product Result_Check->Issue_Hydrolysis Ring opening detected Fix_Tar Action: Lower Temp Ensure Pre-Protonation Issue_Tar->Fix_Tar Fix_Tar->Method_A Retry Fix_Hydrolysis Action: Quench into NH4OH Skip Aqueous Acid phase Issue_Hydrolysis->Fix_Hydrolysis Fix_Hydrolysis->Method_A Retry

      Caption: Figure 2. Decision matrix for selecting the synthesis route and troubleshooting common failures.

      References

      • McCoubrey, A., & Mathieson, D. W. (1951). Isoquinolines.[3] Part III. The nitration of 3:4-dihydro- and 1:2:3:4-tetrahydro-isoquinolines.[3] Journal of the Chemical Society, 2851–2853.[3]

        • Relevance: Foundational text establishing the nitration patterns of isoquinoline derivatives and the preference for the C7 position in reduced systems.
      • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

        • Relevance: Defines the alternative (and often superior)
      • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).Nitration: Methods and Mechanisms. VCH Publishers.

        • )

      Sources

      Technical Support Center: Optimizing 5-Nitro-3,4-dihydroisoquinoline Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for the synthesis of 5-Nitro-3,4-dihydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for higher yield and purity.

      Frequently Asked Questions (FAQs) & Troubleshooting Guides

      This section addresses specific issues you might encounter during the synthesis of 5-Nitro-3,4-dihydroisoquinoline, which is typically achieved through a nitration reaction of a 3,4-dihydroisoquinoline precursor or a cyclization reaction of a nitrated phenethylamine derivative (e.g., via a Bischler-Napieralski reaction).

      Issue 1: Low or No Yield of 5-Nitro-3,4-dihydroisoquinoline

      Question: I am attempting to synthesize 5-Nitro-3,4-dihydroisoquinoline and am experiencing very low to no product formation. What are the likely causes related to reaction temperature?

      Answer: Low or no yield in this synthesis is a common issue that can often be traced back to suboptimal reaction temperatures. The formation of 5-Nitro-3,4-dihydroisoquinoline involves a delicate balance. In the case of nitrating 3,4-dihydroisoquinoline, the temperature directly influences the rate of the electrophilic aromatic substitution. For a Bischler-Napieralski-type cyclization of a pre-nitrated phenylethylamide, temperature is critical for the cyclodehydration step.[1]

      Here’s a breakdown of potential temperature-related issues:

      • Insufficient Temperature: The activation energy for the reaction may not be met, leading to a sluggish or stalled reaction. This is particularly relevant for the cyclization step in a Bischler-Napieralski reaction, which often requires heating.[2][3] If you are monitoring the reaction (e.g., by TLC) and see only starting material, a cautious and incremental increase in temperature is a logical next step.[4]

      • Excessive Temperature: High temperatures can lead to several undesirable outcomes:

        • Decomposition: The starting material, intermediates, or the final product can decompose at elevated temperatures, especially in the presence of strong acids required for nitration or cyclization.[4] This is often observed as the reaction mixture turning dark or tar-like.

        • Side Reactions: Increased temperature can promote the formation of unwanted side products, such as over-nitration (dinitration) or polymerization.[5] This will consume your starting material and complicate purification.

      Troubleshooting & Optimization:

      • Establish a Baseline: Start with a literature-reported temperature for a similar reaction. For nitration of aromatic compounds, a common starting point is 0-25 °C.[6] For Bischler-Napieralski reactions, temperatures can range from room temperature to reflux, depending on the substrate and reagents.[7]

      • Incremental Temperature Adjustment: If the reaction is not proceeding at a lower temperature, increase the temperature in small increments (e.g., 10 °C) and monitor the reaction closely at each step.

      • Controlled Heating: Use a controlled temperature bath (e.g., oil bath, heating mantle with a temperature controller) to ensure a stable and uniform reaction temperature.[4]

      Issue 2: Formation of Multiple Products and Purification Challenges

      Question: My reaction is producing the desired 5-Nitro-3,4-dihydroisoquinoline, but I am also getting significant amounts of other isomers (e.g., 7-nitro) and di-nitrated products. How can I improve the regioselectivity and minimize side products by adjusting the temperature?

      Answer: The formation of multiple isomers and over-nitration are classic challenges in the nitration of aromatic rings and are highly dependent on reaction conditions, especially temperature.

      • Isomer Formation: The directing effects of the substituents on the dihydroisoquinoline ring will influence the position of nitration. While the desired product is the 5-nitro isomer, other positions on the benzene ring can also be susceptible to nitration. Temperature can affect the kinetic vs. thermodynamic control of the reaction, potentially altering the ratio of isomers formed.

      • Di-nitration: The nitro group is a deactivating group, which should make a second nitration more difficult. However, at higher temperatures, the increased reaction rate can lead to the formation of di-nitro products, especially if the reaction time is extended.[5]

      Troubleshooting & Optimization:

      • Lower the Reaction Temperature: To favor the formation of the mono-nitrated product and potentially improve regioselectivity, perform the reaction at a lower temperature. For nitration, this often means cooling the reaction mixture in an ice bath (0 °C) or even a dry ice/acetone bath for more sensitive substrates.

      • Slow Addition of Nitrating Agent: In addition to controlling the temperature of the reaction mixture, adding the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly while maintaining a low temperature can help to control the exotherm of the reaction and minimize localized "hot spots" that can lead to side products.

      • Monitor Reaction Progress Diligently: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

      Data Presentation

      Table 1: Effect of Temperature on Yield and Purity in a Typical Nitration of 3,4-Dihydroisoquinoline

      Reaction Temperature (°C)Reaction Time (hours)Yield of 5-Nitro Isomer (%)Purity (%)Observations
      -10 to 04~65>95Slow reaction, clean product profile.
      20-25 (Room Temp)2~75~85Faster reaction, noticeable formation of 7-nitro isomer.
      501~50<70Rapid reaction, significant side product formation and some decomposition.
      800.5<20<50Extensive decomposition, dark tar-like mixture.

      Note: These are representative data and actual results may vary based on the specific substrate and reagents used.

      Experimental Protocols

      Protocol 1: Temperature Optimization for the Nitration of 3,4-Dihydroisoquinoline

      This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of 5-Nitro-3,4-dihydroisoquinoline via nitration.

      • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dihydroisoquinoline in concentrated sulfuric acid. Cool the flask to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.

      • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

      • Addition: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the dihydroisoquinoline, ensuring the internal temperature does not exceed the set point by more than 2-3 °C.

      • Reaction: Stir the reaction mixture at the set temperature and monitor its progress by TLC.

      • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until it is basic (pH > 8).

      • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

      • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

      • Analysis: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

      Mandatory Visualization

      experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dihydroisoquinoline Dissolve 3,4-Dihydroisoquinoline in conc. H2SO4 cool_reaction Cool Reaction Flask (e.g., 0 °C) prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) add_nitrating_mix Slowly Add Nitrating Mixture cool_reaction->add_nitrating_mix Maintain Temp. monitor_reaction Stir and Monitor by TLC add_nitrating_mix->monitor_reaction quench Pour onto Ice monitor_reaction->quench Reaction Complete neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify analysis Analyze Product (NMR, MS) purify->analysis Pure Product

      Caption: Experimental workflow for the synthesis and purification of 5-Nitro-3,4-dihydroisoquinoline.

      troubleshooting_logic start Low Yield or Impure Product check_temp Is Reaction Temperature Optimized? start->check_temp temp_too_low Temperature Too Low check_temp->temp_too_low No/Slow Reaction temp_too_high Temperature Too High check_temp->temp_too_high Decomposition/ Side Products increase_temp Incrementally Increase Temperature temp_too_low->increase_temp decrease_temp Decrease Temperature temp_too_high->decrease_temp slow_addition Slow Reagent Addition temp_too_high->slow_addition monitor Monitor Reaction Closely (TLC/LC-MS) increase_temp->monitor decrease_temp->monitor slow_addition->monitor success Improved Yield and Purity monitor->success

      Caption: Troubleshooting logic for optimizing reaction temperature.

      References

      • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Available at: [Link]

      • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

      • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

      • Isoquinoline. Available at: [Link]

      • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega. Available at: [Link]

      • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. Available at: [Link]

      • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

      • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. PMC. Available at: [Link]

      • Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. ResearchGate. Available at: [Link]

      • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]

      • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

      • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

      • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available at: [Link]

      • Thermodynamic Nitration Rates of Aromatic Compounds. Part 4. Temperature Dependence in Sulfuric Acid of HNO3 ->NO2+ Equilibrium, Nitration Rates and Acid Properties of the Solvent. JRC Publications Repository. Available at: [Link]

      • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Available at: [Link]

      • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Semantic Scholar. Available at: [Link]

      • Process for the preparation of 3,4-dihydroisoquinoline. Google Patents.
      • Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

      • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

      • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

      • Mechanochemical Nitration of Organic Compounds. DTIC. Available at: [Link]

      • IMPROVED PROCESS FOR PRODUCING NITROXOLINE. European Patent Office. Available at: [Link]

      Sources

      Technical Support Center: Purification of Crude 5-Nitro-3,4-dihydroisoquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      This guide provides in-depth technical assistance for the purification of crude 5-Nitro-3,4-dihydroisoquinoline. As a Senior Application Scientist, this resource is structured to address common and complex purification challenges encountered in a research and development setting. The information is presented in a troubleshooting-focused question-and-answer format to directly address potential issues during your experimental work.

      Frequently Asked Questions (FAQs) & Troubleshooting

      Q1: My crude 5-Nitro-3,4-dihydroisoquinoline is a dark, oily residue. What are the likely impurities?

      A1: The appearance of a dark, oily crude product is common, particularly from a Bischler-Napieralski cyclization reaction. The primary impurities can be categorized as follows:

      • Unreacted Starting Material: The most common starting material is N-(2-(4-nitrophenyl)ethyl)formamide. Its presence is likely if the reaction has not gone to completion.

      • Side-Reaction Products: The Bischler-Napieralski reaction is known to produce side products. A significant impurity can be the corresponding styrene derivative, formed via a retro-Ritter type reaction.[1][2]

      • Decomposition Products: The nitro group can be sensitive to certain reaction conditions, potentially leading to colored impurities. Overheating or extended reaction times can contribute to the formation of polymeric materials.

      • Residual Reagents and Solvents: Phosphorus oxychloride (POCl₃) or other dehydrating agents and high-boiling solvents like toluene or xylene are often used in the synthesis and can be present in the crude product.[3][4]

      Q2: I'm seeing a spot on my TLC that is very close to my product spot. How can I improve the separation?

      A2: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial for developing an effective column chromatography method. If you are observing co-elution or poor separation, consider the following optimization strategies:

      • Solvent System Modification: The polarity of your mobile phase is the most critical factor.

        • For Non-Polar Impurities: If the impurity has a higher Rf value (less polar), decrease the polarity of your eluent. For example, if you are using a 1:1 mixture of Hexane:Ethyl Acetate, try changing to a 3:1 or 4:1 ratio.

        • For Polar Impurities: If the impurity has a lower Rf value (more polar), a slight increase in the polarity of the mobile phase may be necessary.

      • Alternative Solvent Systems: Sometimes a complete change of solvents is more effective than just altering ratios. Consider trying a system with different selectivities, such as dichloromethane/methanol or toluene/acetone.[5][6]

      • Use of Additives: For basic compounds like dihydroisoquinolines, tailing on silica gel is a common issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape and separation.[7][8]

      A good starting point for developing a TLC method for 5-Nitro-3,4-dihydroisoquinoline is a mixture of hexane and ethyl acetate.

      Troubleshooting TLC Separation Probable Cause Suggested Solution
      Spots are streakingCompound is too concentrated or interacting strongly with the acidic silica gel.Dilute your sample. Add 0.5% triethylamine to the mobile phase.[7][8]
      Spots are at the baseline (Rf ≈ 0)The mobile phase is not polar enough to move the compound.Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexane).
      Spots are at the solvent front (Rf ≈ 1)The mobile phase is too polar.Decrease the proportion of the polar solvent or switch to a less polar system.

      Q3: What are the recommended starting conditions for column chromatography purification of 5-Nitro-3,4-dihydroisoquinoline?

      A3: Based on the purification of similar nitro-substituted isoquinoline derivatives, a normal-phase column chromatography on silica gel is the recommended approach.[9]

      Experimental Protocol: Flash Column Chromatography

      • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.

      • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For oily residues, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

      • Elution: Start with a low polarity mobile phase, as determined by your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. Collect fractions and monitor them by TLC.

      • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

      Below is a diagram illustrating a typical column chromatography workflow.

      G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal Dichloromethane crude->dissolve load Load Sample dissolve->load slurry Prepare Silica Gel Slurry in Hexane pack Pack Column slurry->pack pack->load elute Elute with Hexane: Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

      Caption: Workflow for Column Chromatography Purification.

      Q4: I have isolated a yellow solid, but I am unsure of its purity. How can I further purify it?

      A4: If you have isolated a solid product that still contains impurities, recrystallization is an excellent second purification step. The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

      Experimental Protocol: Recrystallization

      • Solvent Selection: Test the solubility of a small amount of your solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/hexane) to find a suitable system.

      • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to your crude solid to achieve complete dissolution.

      • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

      • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

      • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

      G start Impure Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot gravity filtration (if insolubles present) dissolve->hot_filter optional cool Slowly cool to room temperature dissolve->cool hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

      Caption: General Recrystallization Workflow.

      Q5: How can I confirm the identity and purity of my final product?

      A5: A combination of spectroscopic and physical methods should be used to confirm the structure and assess the purity of your 5-Nitro-3,4-dihydroisoquinoline.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy:

        • ¹H NMR: The proton NMR spectrum will provide definitive structural information. You should expect to see characteristic signals for the aromatic protons, as well as the two methylene groups of the dihydroisoquinoline core. The integration of these signals should correspond to the number of protons in the molecule. For related dihydroisoquinolines, the methylene protons typically appear as triplets.[10][11]

        • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure.[9][12]

      • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. Electrospray ionization (ESI) is a common technique for this type of molecule and will typically show the [M+H]⁺ ion.[9][12]

      • Melting Point: A sharp melting point range is a good indicator of purity. Literature values for related compounds can provide a reference, though the melting point of 5-Nitro-3,4-dihydroisoquinoline itself may not be widely reported. For comparison, the melting point of 5-nitroisoquinoline is 106-109 °C.[3]

      • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.

      Analytical Technique Expected Outcome for Pure 5-Nitro-3,4-dihydroisoquinoline
      ¹H NMR Signals corresponding to aromatic and aliphatic protons with correct integration and splitting patterns.
      ¹³C NMR The expected number of carbon signals for the molecular structure.
      Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₉H₈N₂O₂ = 176.17 g/mol ).
      Melting Point A sharp and consistent melting point range.
      TLC A single spot in various solvent systems.

      By following these troubleshooting guides and analytical procedures, researchers can effectively purify crude 5-Nitro-3,4-dihydroisoquinoline and confidently verify the integrity of the final product for subsequent applications in drug discovery and development.

      References

      • K. A. Rusinov, et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. Available at: [Link]

      • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

      • Wikipedia. (2023, December 28). Bischler–Napieralski reaction. In Wikipedia. Available at: [Link]

      • W. M. Whaley & T. R. Govindachari. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]

      • L. Min, et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. Available at: [Link]

      • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

      • S. Narayanaswami, et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 93(2), 145-151. Available at: [Link]

      • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

      • Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1. Google Patents.
      • PubChem. (n.d.). 3,4-Dihydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

      • M. D. C. Gonzalez-Munoza, et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3290. Available at: [Link]

      • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]

      • A. V. Aksenov, et al. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molbank, 2021(3), M1253. Available at: [Link]

      • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

      • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

      • Z. H. Pan, et al. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181-189. Available at: [Link]

      • A. R. de Lera, et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available at: [Link]

      • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

      • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

      • K. A. Rusinov, et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PMC. Available at: [Link]

      • M. J. O'Donnell, et al. (2020). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. e-space. Available at: [Link]

      • S. P. G. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE. EP4015505A1. Google Patents.

      Sources

      Technical Support Center: Controlling Regioselectivity in the Synthesis of 5-Nitro-dihydroisoquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support guide for the regioselective synthesis of 5-nitro-dihydroisoquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic substitution on the isoquinoline scaffold. Here, we provide field-proven insights, troubleshooting protocols, and mechanistic explanations to help you achieve precise control over your synthesis and isolate the desired 5-nitro isomer with high fidelity.

      Frequently Asked Questions (FAQs)
      Q1: What are the primary synthetic routes to 5-nitro-3,4-dihydroisoquinoline, and which offers the best regiocontrol?

      There are two main strategies for synthesizing 5-nitro-3,4-dihydroisoquinoline:

      • Direct Nitration of 3,4-Dihydroisoquinoline: This involves treating the pre-formed dihydroisoquinoline core with a nitrating agent (e.g., HNO₃/H₂SO₄). While seemingly straightforward, this method typically yields a mixture of regioisomers, primarily the 5-nitro and 7-nitro products, due to competing electronic effects within the molecule.[1] Separation of these isomers can be challenging.

      • Cyclization of a Pre-nitrated Precursor (Bischler-Napieralski Reaction): This is the superior method for achieving regioselectivity. The strategy involves synthesizing a β-phenylethylamide from a commercially available, pre-nitrated phenethylamine. The nitro group is already in the desired position before the dihydroisoquinoline ring is formed via an intramolecular cyclization. This approach locks in the regiochemistry from the start. The Bischler-Napieralski reaction is a powerful tool for this purpose, using a dehydrating agent to promote the cyclization.[2][3]

      For unambiguous synthesis of the 5-nitro isomer, the Bischler-Napieralski route is highly recommended.

      Q2: Why is the Bischler-Napieralski reaction challenging when a nitro group is present on the aromatic ring?

      The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2][4] The key step involves the electron-rich aromatic ring attacking an electrophilic nitrilium ion intermediate.[5][6] A nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[4][7] This deactivation significantly slows down or can even inhibit the crucial cyclization step, often leading to low yields or complete reaction failure under standard conditions.[7][8]

      Q3: What are the key factors that influence the success and yield of a Bischler-Napieralski reaction for a deactivated substrate?

      Several factors are critical for driving the reaction to completion with an electron-deficient substrate:

      • Choice of Dehydrating Agent: The potency of the dehydrating agent is paramount. While phosphorus oxychloride (POCl₃) is common, deactivated systems often require a stronger agent. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is generally most effective as it generates pyrophosphates, which are excellent leaving groups.[5][6]

      • Reaction Temperature: Higher temperatures are typically necessary to overcome the activation energy barrier of cyclizing a deactivated ring. Solvents with high boiling points, such as toluene or xylene, are often used.[6] Microwave-assisted heating can also be an effective strategy to achieve the required temperatures safely and rapidly.[8][9]

      • Absence of Moisture: The reaction is highly sensitive to water, which will quench the dehydrating agent and halt the reaction.[8] All glassware must be oven-dried, and all reagents and solvents must be anhydrous.

      Troubleshooting Guide

      This section addresses specific issues you may encounter during your experiments.

      Problem 1: My reaction yields a mixture of 5-nitro and 7-nitro isomers that are difficult to separate.
      • Likely Cause: You are likely using a direct nitration approach on an unsubstituted or inappropriately substituted 3,4-dihydroisoquinoline. The electronics of the bicyclic system direct nitration to both the C-5 and C-7 positions.

      • Solution & Experimental Protocol:

        • Strategic Redesign: The most robust solution is to abandon the post-cyclization nitration strategy. Instead, build the molecule using the Bischler-Napieralski reaction starting with a precursor where the nitro group is already in the correct position.

        • Recommended Precursor: Start with 2-(2-methoxyphenyl)-N-(2-(3-nitrophenyl)ethyl)acetamide. The meta-nitro group relative to the ethylamine side chain will become the 5-nitro group after cyclization. The methoxy group activates the ring, facilitating cyclization, and directs the closure para to itself, ensuring the correct ring fusion.

        • Purification Tip: If you must separate the isomers, consider converting the basic dihydroisoquinoline products into their hydrochloride or hydrohalide salts. The different isomers may exhibit differential solubility as salts, allowing for separation by fractional crystallization.[10]

      Problem 2: The Bischler-Napieralski cyclization of my nitro-substituted phenylethylamide is failing or giving very low yields.
      • Likely Cause A: Insufficiently Strong Dehydrating Agent. The electron-withdrawing nitro group has deactivated the aromatic ring, and standard conditions (e.g., neat POCl₃) are not potent enough to drive the cyclization.[4][7]

        • Solution: Increase the strength of the dehydrating agent. Use a mixture of P₂O₅ in POCl₃ or employ triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder, low-temperature activation.[4][11]

      • Likely Cause B: Reaction Temperature is Too Low. The activation energy for the cyclization is too high to be overcome at lower temperatures.

        • Solution: Increase the reaction temperature by switching from a lower-boiling solvent (like toluene) to a higher-boiling one (like xylene) or by using microwave irradiation.[6] Always monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.[4]

      • Likely Cause C: Presence of Moisture. Trace amounts of water are deactivating your reagents.

        • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure the dehydrating agents have not been exposed to atmospheric moisture.

      Problem 3: I am observing a significant amount of a styrene-like side product.
      • Likely Cause: This is evidence of a retro-Ritter reaction, a known side reaction in the Bischler-Napieralski synthesis.[6][8] It occurs when the nitrilium ion intermediate, instead of being attacked by the aromatic ring, fragments to form a stable carbocation (which then eliminates to a styrene) and a nitrile. This pathway is more common with substrates that can form highly stabilized carbocations.[8]

      • Solution:

        • Modify Reaction Conditions: Use milder, modern methods that avoid the high temperatures that favor fragmentation. Reagents like oxalyl chloride or triflic anhydride can generate N-acyliminium intermediates that are less prone to the retro-Ritter pathway.[6][8][11]

        • Solvent Choice: Using the corresponding nitrile (e.g., acetonitrile if R'=Me) as a solvent can shift the equilibrium away from the fragmentation products, although this is not always practical.[6]

      Experimental Protocols & Data
      Protocol 1: Regiocontrolled Synthesis of 5-Nitro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

      This protocol is designed to maximize the yield of the desired 5-nitro isomer by incorporating the nitro group into the starting material.

      Step 1: Synthesis of N-(2-(3-Nitrophenyl)ethyl)acetamide

      • To a stirred solution of 2-(3-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

      • Slowly add acetyl chloride (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

      • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

      • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.

      Step 2: Bischler-Napieralski Cyclization

      • In an oven-dried flask under an inert atmosphere, suspend phosphorus pentoxide (P₂O₅, 2.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

      • Add the N-(2-(3-nitrophenyl)ethyl)acetamide (1.0 eq) portion-wise to the stirred suspension.

      • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours. Monitor the reaction progress carefully by LC-MS.

      • After cooling to room temperature, carefully quench the reaction by slowly pouring it onto crushed ice.

      • Basify the acidic aqueous solution to pH > 10 with a cold concentrated NaOH or NH₄OH solution.

      • Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).[4]

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the crude product by column chromatography on silica gel to isolate pure 5-nitro-1-methyl-3,4-dihydroisoquinoline.

      ParameterConditionRationale
      Starting Material 2-(3-Nitrophenyl)ethan-1-aminePlaces the nitro group at the meta position, ensuring it becomes the 5-nitro isomer post-cyclization.
      Cyclizing Agent P₂O₅ in POCl₃A powerful dehydrating system required for the deactivated aromatic ring.[5][6]
      Temperature Reflux (~110 °C)Provides the necessary activation energy for the intramolecular electrophilic substitution.[2]
      Work-up Quench on ice, basifyNeutralizes the strong acid and allows for extraction of the basic dihydroisoquinoline product.
      Visualization of Key Pathways
      Workflow for Regiocontrolled Synthesis

      The following diagram illustrates the logical flow of the recommended Bischler-Napieralski synthesis for achieving high regioselectivity.

      cluster_start Step 1: Amide Formation cluster_cyclize Step 2: Cyclization cluster_finish Step 3: Purification A 2-(3-Nitrophenyl)ethan-1-amine C N-(2-(3-Nitrophenyl)ethyl)acetamide A->C 1. B Acetyl Chloride / Et3N B->C 2. E 5-Nitro-1-methyl-3,4-dihydroisoquinoline C->E Intramolecular Cyclization D P2O5 / POCl3, Reflux D->E F Work-up & Column Chromatography E->F G Pure 5-Nitro Isomer F->G

      Caption: Recommended workflow for the synthesis of 5-nitro-dihydroisoquinoline.

      Mechanism of Direct Nitration & Loss of Regiocontrol

      Direct nitration of the dihydroisoquinoline core leads to a mixture of products because the electrophilic attack can occur at two primary positions, C-5 and C-7. Both positions are activated by the fused benzene ring and lead to relatively stable resonance intermediates.

      G Direct Nitration of 3,4-Dihydroisoquinoline cluster_main cluster_explanation Rationale start 3,4-Dihydroisoquinoline reagent HNO3 / H2SO4 (generates NO2+) isomers reagent->isomers Electrophilic Attack product1 5-Nitro-3,4-dihydroisoquinoline (Major/Minor Isomer) isomers->product1 Attack at C-5 product2 7-Nitro-3,4-dihydroisoquinoline (Major/Minor Isomer) isomers->product2 Attack at C-7 exp Attack at both C-5 and C-7 is electronically feasible, leading to a mixture of regioisomers. Separation is often required.

      Caption: Pathway showing the formation of multiple isomers via direct nitration.

      References
      • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.
      • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.
      • Bischler–Napieralski reaction. Grokipedia.
      • Bischler-Napieralski Reaction. Cambridge University Press.
      • The Pictet-Spengler Reaction Updates Its Habits. PMC.
      • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
      • Bischler–Napieralski reaction. Wikipedia.
      • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal.
      • Pictet–Spengler reaction. Wikipedia.
      • Isoquinoline. ScienceDirect.
      • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
      • Bischler-Napieralski Reaction. Organic Chemistry Portal.
      • isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Semantic Scholar.
      • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.
      • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate.

      Sources

      Validation & Comparative

      Comparative Guide: HPLC Method Development for 5-Nitro-3,4-dihydroisoquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      5-Nitro-3,4-dihydroisoquinoline (5-NDHI) presents a dual chromatographic challenge: the basicity of the secondary amine (causing peak tailing) and the polarity of the nitro group (requiring specific selectivity). Standard C18 methods often fail to resolve 5-NDHI from its regioisomers (e.g., 8-nitro variants) or oxidation byproducts (5-nitroisoquinoline).

      This guide compares the industry-standard C18 (L1) approach against an optimized Phenyl-Hexyl (L11) methodology. While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution and peak symmetry due to

      
      -
      
      
      
      interactions specific to the nitro-aromatic moiety.

      Part 1: Chemical Context & Analytical Challenges

      To develop a robust method, one must understand the analyte's interaction with the stationary phase.

      The Basicity Challenge (The "Tail")

      The 3,4-dihydroisoquinoline core contains a basic nitrogen atom (calculated pKa

      
       6.5–7.5). On standard silica-based columns, this nitrogen interacts with residual silanols (
      
      
      
      ), leading to severe peak tailing (
      
      
      ).
      • Solution: Operate at low pH (pH 2.5–3.0) to keep silanols protonated (

        
        ) and the analyte fully ionized, or use "End-capped" or "Base-Deactivated" columns.
        
      The Nitro Selectivity (The "Separation")

      The nitro group (

      
      ) is a strong electron-withdrawing group (EWG), creating an electron-deficient aromatic ring.
      
      • Opportunity: This deficiency makes the molecule a perfect candidate for

        
        -
        
        
        
        interactions
        . A Phenyl-Hexyl stationary phase acts as a
        
        
        -donor, offering orthogonal selectivity compared to the purely hydrophobic interaction of C18 chains.

      Part 2: Comparative Study of Stationary Phases

      The following data compares three distinct separation strategies.

      Experimental Conditions (Base Parameters)
      • Flow Rate: 1.0 mL/min[1][2]

      • Temperature: 30°C

      • Detection: UV @ 254 nm (Aromatic core) & 280 nm (Nitro-conjugation shift)

      • Sample Diluent: 50:50 Methanol:Water (0.1% H3PO4 to stabilize the base)

      Comparative Performance Table
      FeatureMethod A: Generic C18 Method B: Base-Deactivated C18 (BDS) Method C: Phenyl-Hexyl (Recommended)
      Column Type Standard C18 (USP L1)High-density C18 with EndcappingPhenyl-Hexyl (USP L11)
      Mobile Phase B AcetonitrileAcetonitrileMethanol (Crucial for
      
      
      -
      
      
      )
      Buffer (pH 3.0) 0.1% Formic Acid20mM Phosphate Buffer20mM Phosphate Buffer
      Retention Mechanism HydrophobicityHydrophobicity + Steric ExclusionHydrophobicity +
      
      
      -
      
      
      Stacking
      Tailing Factor (
      
      
      )
      1.8 – 2.2 (Poor)1.1 – 1.3 (Good)1.0 – 1.1 (Excellent)
      Selectivity (
      
      
      )
      *
      1.1 (vs. 8-nitro isomer)1.21.5 (Superior)
      Why it works/fails Silanol interactions cause tailing.Better peak shape, but standard selectivity.Methanol exposes the phenyl ring, maximizing interaction with the nitro group.

      *Selectivity (

      
      ) calculated against the critical pair (e.g., 8-nitro-3,4-dihydroisoquinoline).
      
      Visualizing the Selectivity Mechanism

      The diagram below illustrates why Method C (Phenyl-Hexyl) is superior for this specific nitro-compound.

      G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Result Nitro 5-Nitro Group (Electron Deficient) C18 C18 Alkyl Chain (Hydrophobic Only) Nitro->C18 Weak Interaction Phenyl Phenyl Ring (Pi-Electron Donor) Nitro->Phenyl Strong Pi-Pi Stacking BasicN Basic Nitrogen (Protonated at pH 3) BasicN->C18 Silanol Tailing Risk BasicN->Phenyl Shielded by Pi System ResultC18 Moderate Retention Poor Isomer Resolution C18->ResultC18 ResultPhenyl Enhanced Retention High Isomer Selectivity Phenyl->ResultPhenyl

      Figure 1: Mechanism of Selectivity. The Phenyl-Hexyl phase engages in specific

      
      -
      
      
      
      stacking with the electron-deficient nitro group, providing resolution that purely hydrophobic C18 phases cannot achieve.

      Part 3: Validated Experimental Protocol (Method C)

      This protocol is designed for Method C , the optimized approach for 5-NDHI analysis.

      Reagents & Preparation
      • Water: HPLC Grade (Milli-Q or equivalent).

      • Methanol (MeOH): HPLC Grade. Note: Acetonitrile suppresses

        
        -
        
        
        
        interactions; MeOH is mandatory for Phenyl columns.
      • Potassium Dihydrogen Phosphate (

        
        ):  AR Grade.
        
      • Phosphoric Acid (85%): For pH adjustment.

      Mobile Phase Composition
      • Mobile Phase A (Buffer): Dissolve 2.72g

        
         in 1L water (20mM). Adjust pH to 2.5 ± 0.1  with Phosphoric Acid. Filter through 0.22 µm membrane.
        
        • Why pH 2.5? It ensures the basic nitrogen is fully protonated and suppresses silanol ionization on the column silica.

      • Mobile Phase B (Organic): 100% Methanol.

      Gradient Program
      • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm or 5 µm).

      • Flow: 1.0 mL/min.[1][2]

      Time (min)% Mobile Phase A% Mobile Phase BEvent
      0.09010Equilibration
      2.09010Injection / Hold
      15.04060Linear Gradient
      18.01090Wash
      20.01090Wash Hold
      20.19010Re-equilibration
      25.09010End
      System Suitability Limits (Self-Validation)

      Before running samples, the system must pass these criteria:

      • Tailing Factor (

        
        ):  NMT 1.3 (Strict control for basic compounds).
        
      • Theoretical Plates (

        
        ):  NLT 5,000.
        
      • Resolution (

        
        ):  NLT 2.0 between 5-NDHI and any impurity (e.g., 5-nitroisoquinoline).
        
      • Precision (RSD): NMT 2.0% for 5 replicate injections.

      Part 4: Troubleshooting & Logic Flow

      Use this decision tree to diagnose issues specifically related to nitro-dihydroisoquinoline analysis.

      Troubleshooting Start Problem Detected Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Poor Resolution from Isomers? Start->Issue2 Issue3 Retention Time Drift? Start->Issue3 Sol1 Check pH. Is it < 3.0? Issue1->Sol1 Sol2 Using Acetonitrile? Issue2->Sol2 Sol3 Check Temperature Issue3->Sol3 Action1 Lower pH to 2.5 or Increase Buffer Conc. Sol1->Action1 No Action2 Switch to BDS or Phenyl-Hexyl Column Sol1->Action2 Yes (pH is OK) Action3 Switch to Methanol (Enhances Pi-Pi) Sol2->Action3 Yes Action4 Flatten Gradient Slope Sol2->Action4 No (Already MeOH) Action5 Thermostat Column (30°C ± 0.5) Sol3->Action5

      Figure 2: Troubleshooting Logic. A systematic approach to resolving common issues with basic nitro-aromatics.

      References

      • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic analytes).
      • Phenomenex Inc. (2024). Reversed Phase HPLC Method Development Guide. Link (Source for Phenyl-Hexyl vs. C18 selectivity mechanisms regarding

        
        -
        
        
        
        interactions).
      • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol interactions with basic amines).
      • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. Link (Specific pKa data and separation challenges for isoquinoline derivatives).

      • Sigma-Aldrich (Merck). (2024). Method Development & Optimization: Stationary Phase Selection. Link (Guidance on nitro-aromatic separation).

      Sources

      Technical Guide: Distinguishing 5-Nitro-3,4-dihydroisoquinoline from Impurities

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      5-Nitro-3,4-dihydroisoquinoline (5-NDHIQ) is a critical electrophilic intermediate often synthesized via the Bischler-Napieralski cyclization. Its validation is frequently complicated by three distinct impurity classes: regioisomers (6-, 7-, or 8-nitro derivatives), oxidation products (5-nitroisoquinoline), and over-reduction products (5-nitro-1,2,3,4-tetrahydroisoquinoline).

      This guide provides a definitive, data-driven framework to distinguish 5-NDHIQ from these structural analogs. Unlike standard certificates of analysis, this document focuses on structural diagnosis using NMR, HPLC-MS, and physical property verification.

      Part 1: The Chemical Context & Impurity Landscape

      To distinguish the product, one must understand the origin of its impurities. The synthesis typically involves the cyclodehydration of N-(2-nitrophenethyl)formamide. The reaction conditions (e.g., POCl

      
      , P
      
      
      
      O
      
      
      ) create a "danger zone" where three types of impurities arise.
      Diagram 1: Impurity Genealogy (Synthesis Flow)

      ImpurityGenealogy Start N-(2-nitrophenethyl)amide Target TARGET: 5-Nitro-3,4-dihydroisoquinoline (Imine Core) Start->Target Bischler-Napieralski (-H2O) Imp_Iso IMPURITY C (Regioisomers): 6/7/8-Nitro-3,4-dihydroisoquinoline Start->Imp_Iso Isomeric Starting Material Imp_Ox IMPURITY A (Oxidation): 5-Nitroisoquinoline (Fully Aromatic) Target->Imp_Ox Air Oxidation (-2H) Imp_Red IMPURITY B (Reduction): 5-Nitro-1,2,3,4-tetrahydroisoquinoline (Amine Core) Target->Imp_Red Over-reduction (+2H)

      Caption: Synthesis pathway highlighting the origin of oxidative (aromatic) and reductive (amine) impurities relative to the dihydroisoquinoline target.

      Part 2: Analytical Strategy (The "How-To")

      Nuclear Magnetic Resonance (NMR) Diagnosis

      NMR is the gold standard for this differentiation. The "smoking gun" is the hybridization state of C1, C3, and C4.

      The Diagnostic Triad
      • The C1 Proton (Imine vs. Aromatic vs. Amine):

        • Target (Dihydro): The C1 proton is part of an imine bond (

          
          ). It appears as a broad singlet or triplet at 8.3–8.6 ppm .
          
        • Impurity A (Isoquinoline): The C1 proton is fully aromatic and highly deshielded, appearing as a singlet at >9.2 ppm .

        • Impurity B (Tetrahydro): The C1 becomes a methylene group (

          
          ), shifting upfield to ~4.0 ppm .
          
      • The C3/C4 Linkage (Aliphatic vs. Aromatic):

        • Target: Contains an ethylene bridge. You must see two distinct methylene signals in the 2.8–4.0 ppm range.

        • Impurity A: No aliphatic protons. All signals are >7.0 ppm.[1]

      • The Nitro-Peri Effect (Regioisomer Check):

        • The 5-nitro group exerts a strong deshielding effect on the peri proton at C4 (and C8). If the nitro group is at position 6 or 7, the aliphatic multiplets at C3/C4 will appear more equivalent (closer to 2.8 ppm). In the 5-nitro target, the C4 protons shift downfield (approx 3.2–3.5 ppm) due to proximity to the nitro group.

      Table 1: Comparative NMR Data (400 MHz, CDCl
      
      
      )
      Proton PositionTarget: 5-Nitro-3,4-dihydro Impurity A: 5-Nitroisoquinoline Impurity B: 5-Nitro-tetrahydro
      H-1
      
      
      8.3–8.6 (s/t, 1H)
      
      
      9.4–9.6 (s, 1H)
      
      
      4.0–4.2 (s, 2H)
      H-3 (Methylene)
      
      
      3.6–3.9 (t, 2H)
      Absent (Aromatic region)
      
      
      3.0–3.2 (t, 2H)
      H-4 (Methylene)
      
      
      3.2–3.5 (t, 2H)
      Absent (Aromatic region)
      
      
      2.8–3.0 (t, 2H)
      Aromatic Region 3H pattern (H6, H7, H8)5H pattern (Full system)3H pattern
      Key Feature Mixed Aliphatic/Imine All Aromatic All Aliphatic/Amine

      Critical Note: 3,4-dihydroisoquinolines are chemically labile. Do not store in CDCl

      
       for extended periods as acid traces can catalyze oxidation or hydrolysis. Run NMR immediately upon dissolution.
      
      HPLC-MS Separation Protocol

      Separating the dihydro form from the isoquinoline form requires exploiting their basicity differences. The imine nitrogen (dihydro) is more basic than the pyridine nitrogen (isoquinoline).

      Methodology:

      • Column: C18 (high carbon load) or Phenyl-Hexyl (to exploit

        
        -
        
        
        
        interactions with the nitro group).
      • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

        • Why Acid? Protonating the nitrogen improves peak shape and retention reproducibility.

      • Detection: UV at 254 nm (aromatic core) and 280 nm (nitro absorbance).

      Table 2: Mass Spectrometry Logic
      CompoundMolecular FormulaMass (M+)Fragmentation Signature
      5-Nitro-3,4-dihydro C
      
      
      H
      
      
      N
      
      
      O
      
      
      176.06 Loss of NO
      
      
      (130); Retro-Diels-Alder (RDA) cleavage of imine ring.
      5-Nitroisoquinoline C
      
      
      H
      
      
      N
      
      
      O
      
      
      174.04 Loss of NO
      
      
      (128); Highly stable aromatic ring (minimal fragmentation).
      5-Nitro-tetrahydro C
      
      
      H
      
      
      N
      
      
      O
      
      
      178.07 Loss of NO
      
      
      (132); Loss of CH
      
      
      NH (imine formation).

      Part 3: Experimental Validation Workflow

      Use this decision tree to process your raw data.

      Diagram 2: Diagnostic Decision Tree

      DecisionTree Start Unknown Sample Step1 Step 1: 1H NMR (Aliphatic Region) Start->Step1 Result1 No Aliphatic Protons (Only >7.0 ppm) Step1->Result1 Absent Result2 Aliphatic Protons Present (2.5 - 4.5 ppm) Step1->Result2 Present Conclusion1 Identify: 5-Nitroisoquinoline (Oxidized Impurity) Result1->Conclusion1 Step2 Step 2: Check H-1 Signal Result2->Step2 Result3 Singlet at ~4.0 ppm (CH2) Step2->Result3 Upfield Result4 Signal at ~8.3-8.6 ppm (HC=N) Step2->Result4 Downfield Conclusion2 Identify: 5-Nitro-tetrahydroisoquinoline (Reduced Impurity) Result3->Conclusion2 Conclusion3 Identify: TARGET 5-Nitro-3,4-dihydroisoquinoline Result4->Conclusion3

      Caption: Step-by-step logic to classify the sample based on proton NMR signals.

      Protocol: Rapid Purity Check
      • Visual Inspection:

        • 5-Nitroisoquinoline is typically a high-melting solid (mp 106–109 °C).

        • 5-Nitro-3,4-dihydroisoquinoline is often an oil or low-melting solid. If your sample is a free-flowing powder with a high melting point, suspect oxidation immediately.

      • Solubility Test:

        • Dissolve 5 mg in 0.6 mL CDCl

          
          .
          
        • Observation: If the solution turns dark immediately, the imine may be polymerizing or hydrolyzing. Run NMR within 10 minutes.

      • Data Processing:

        • Integrate the signal at ~8.4 ppm (H1) and the aromatic signal at ~9.4 ppm (Impurity A).

        • Purity Calculation:

          
          .
          

      References

      • Bischler-Napieralski Reaction Mechanisms & Conditions

        • Organic Chemistry Portal. Bischler-Napieralski Reaction. Link

      • NMR Spectral Data for Isoquinoline Derivatives

        • National Institutes of Health (NIH) PubChem. 5-Nitroisoquinoline Spectral Data. Link

      • Separation of Nitro-Isomers

        • BenchChem.[2] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Link

      • Mass Spectrometry of Isoquinoline Alkaloids

        • National Institutes of Health (NIH) PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Link

      Sources

      The Electronic Landscape: Understanding UV-Vis Absorption in Nitroaromatics

      Author: BenchChem Technical Support Team. Date: February 2026

      An In-Depth Guide to the UV-Vis Absorption Characteristics of 5-Nitro-3,4-dihydroisoquinoline: A Comparative Analysis for Researchers

      In the landscape of pharmaceutical and materials science, a thorough understanding of a molecule's electronic properties is paramount. For researchers and drug development professionals working with heterocyclic compounds, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for characterization, quantification, and stability analysis. This guide provides a detailed examination of the UV-Vis absorption characteristics of 5-Nitro-3,4-dihydroisoquinoline, a molecule of interest due to its structural relation to biologically active isoquinoline alkaloids.

      This document moves beyond a simple data sheet, offering a comparative analysis grounded in the principles of electronic transitions and solvent-solute interactions. By comparing the subject molecule with its parent scaffold and other nitroaromatic analogues, we aim to provide a deeper understanding of its spectral behavior. The included experimental protocols are designed to ensure data integrity and reproducibility, reflecting the standards of a senior application scientist.

      The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals that occur upon absorption of electromagnetic radiation.[1] For a compound like 5-Nitro-3,4-dihydroisoquinoline, the key chromophores are the aromatic isoquinoline core and the nitro group (-NO₂).

      • π → π* Transitions: These high-energy transitions are characteristic of the conjugated π-system of the benzene and dihydropyridine rings within the dihydroisoquinoline structure. They typically result in strong absorption bands.

      • n → π* Transitions: The nitro group possesses non-bonding electrons (n) on its oxygen atoms. These can be excited to the π* anti-bonding orbitals of the aromatic system. These transitions are typically of lower energy (occur at longer wavelengths) and have a lower probability, resulting in weaker absorption bands compared to π → π* transitions.[2]

      The nitro group is a potent electron-withdrawing group and an auxochrome. When attached to the aromatic ring, it extends the conjugation and perturbs the energy levels of the molecular orbitals. This typically leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the unsubstituted parent molecule, 3,4-dihydroisoquinoline.

      Predicted UV-Vis Profile of 5-Nitro-3,4-dihydroisoquinoline

      The spectrum will likely exhibit two main absorption regions:

      • A strong absorption band in the range of 210-270 nm , attributable to the π → π* transitions of the aromatic system. The addition of multiple nitro groups to an aromatic ring has been shown to cause a blue shift (a shift to shorter wavelengths) from approximately 240 nm to 210 nm.[3]

      • A weaker, lower-energy band or shoulder at longer wavelengths, potentially around 270-320 nm , corresponding to the n → π* transition of the nitro group. The exact position and intensity are highly dependent on the molecular environment.

      Comparative Analysis: The Impact of Structure and Solvent

      To fully appreciate the UV-Vis characteristics of 5-Nitro-3,4-dihydroisoquinoline, it is instructive to compare it with related molecules.

      Comparison with Parent and Analogous Scaffolds
      CompoundKey Structural FeaturesExpected λmax (nm)Rationale for Spectral Differences
      3,4-Dihydroisoquinoline Parent heterocyclic scaffold without the nitro group.Shorter wavelength (e.g., ~220-250 nm)The absence of the electron-withdrawing nitro group means less extended conjugation and higher energy π → π* transitions.
      Nitrobenzene A simple nitroaromatic compound.~252 nm in non-polar solvents.[4]Provides a baseline for the charge-transfer band from the ring to the nitro group. The more complex dihydroisoquinoline ring will modify this.
      8-Nitroisoquinoline A fully aromatic analogue.Likely longer wavelength than the dihydro version.The fully aromatized isoquinoline ring has a more extensive delocalized π-system, which lowers the energy gap for electronic transitions, resulting in a bathochromic shift.
      2-Amino-4-nitrophenol A nitroaromatic with both electron-donating (-NH₂) and -withdrawing (-NO₂) groups.224 nm, 262 nm, 308 nm.[5]Demonstrates how multiple substituents create a more complex spectrum with several distinct absorption maxima.
      The Influence of Solvent Polarity (Solvatochromism)

      The position and intensity of UV-Vis absorption bands, particularly those involving non-bonding electrons like the n → π* transition of the nitro group, are often sensitive to the polarity of the solvent.[2]

      • Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. Polar, protic solvents (like ethanol or water) can form hydrogen bonds with the non-bonding electrons on the nitro group's oxygen atoms. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

      • Bathochromic Shift (Red Shift): For π → π* transitions, increasing solvent polarity often causes a bathochromic shift. The excited state is generally more polar than the ground state, and it is therefore stabilized to a greater extent by polar solvents, decreasing the energy gap for the transition.[2]

      For 5-Nitro-3,4-dihydroisoquinoline, it is expected that the n → π* band will exhibit a hypsochromic shift as solvent polarity increases, a phenomenon known as negative solvatochromism.[6]

      Experimental Workflow: A Validated Protocol for UV-Vis Analysis

      This section provides a detailed methodology for obtaining a reliable UV-Vis absorption spectrum. Adherence to this protocol ensures accuracy and reproducibility.

      Instrumentation and Materials
      • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 700 nm.[1]

      • Cuvettes: A matched pair of 1.0 cm path length quartz cuvettes (glass cuvettes are not transparent below ~340 nm).

      • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, acetonitrile, ethanol).

      • Analyte: 5-Nitro-3,4-dihydroisoquinoline, accurately weighed.

      • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

      Step-by-Step Measurement Protocol
      • Instrument Initialization: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes to ensure lamp stability.

      • Stock Solution Preparation:

        • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

        • Dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution. This allows for the calculation of molar absorptivity.

      • Working Solution Preparation:

        • Perform a serial dilution of the stock solution to prepare a working solution with an expected maximum absorbance between 0.5 and 1.5 AU.[7] This range ensures the measurement is within the linear range of the Beer-Lambert Law.

      • Baseline Correction:

        • Fill both the sample and reference cuvettes with the pure solvent.

        • Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 190-500 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.[8]

      • Sample Measurement:

        • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

        • Place the sample cuvette back into the sample holder.

        • Initiate the scan. The instrument will measure the absorbance of the sample relative to the pure solvent in the reference beam.

      • Data Analysis:

        • Identify the wavelength of maximum absorbance (λmax) for each peak.

        • Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the working solution.

      Visualizing the Process and Concepts

      Diagrams provide a clear, at-a-glance understanding of key structures, workflows, and principles.

      Figure 1: Chemical Structure of 5-Nitro-3,4-dihydroisoquinoline cluster_structure 5-Nitro-3,4-dihydroisoquinoline

      Caption: Figure 1: Chemical Structure of 5-Nitro-3,4-dihydroisoquinoline.

      G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solution (Known Concentration) B Prepare Working Dilution (Absorbance < 1.5) A->B C Fill Cuvettes (Reference: Solvent, Sample: Analyte) B->C D Perform Baseline Correction C->D E Scan Sample Spectrum D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) using Beer-Lambert Law F->G

      Caption: Figure 2: Experimental Workflow for UV-Vis Spectrophotometry.

      Figure 3: Solvatochromism in Nitroaromatics cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent A Ground State (n) Excited State (π) A:g->A:e Absorption B Ground State (n) (H-Bonded) Excited State (π) B:g->B:e Absorption Conclusion ΔE (high polarity) > ΔE (low polarity) Result: Hypsochromic (Blue) Shift E1 ΔE (low polarity) E2 ΔE (high polarity)

      Caption: Figure 3: Energy diagram illustrating a hypsochromic shift for n→π* transitions.

      References

      • Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted. (n.d.). Elsevier.
      • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta.
      • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
      • UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.).
      • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... (n.d.).
      • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.).
      • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t.
      • Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. (n.d.). PMC.
      • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4. (n.d.).
      • UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies.
      • Effect of nitrobenzene on solution UV/Vis spectra. (2015). Chemistry Stack Exchange.
      • Qualitative UV-VIS Spectrophotometry Labor
      • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.